7-Hydroxywarfarin
Description
a warfarin metabolite
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939074 | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17834-03-6 | |
| Record name | 7-Hydroxywarfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17834-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxywarfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYWARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Hydroxywarfarin: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 7-hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The document details its discovery through metabolic studies of warfarin, its enzymatic synthesis via cytochrome P450 enzymes, and discusses the approaches to its chemical synthesis. Quantitative data on its biochemical and pharmacokinetic properties are summarized in tabular format for easy reference. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also provided to support further research and development in this area.
Discovery of this compound
The discovery of this compound is intrinsically linked to the extensive research on the metabolism of warfarin, a cornerstone of oral anticoagulant therapy. Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer exhibiting 2-5 times greater anticoagulant potency. Early metabolic studies in the latter half of the 20th century focused on identifying the metabolic fate of warfarin in humans and laboratory animals to understand its pharmacokinetic and pharmacodynamic variability.
It was established that warfarin undergoes extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Through these investigations, this compound was identified as a major metabolite, particularly of the more potent (S)-warfarin.[1][2] This hydroxylation at the 7th position of the coumarin ring is a critical step in the detoxification and clearance of warfarin, as this compound is an inactive metabolite with significantly reduced anticoagulant activity.[1] The formation of (S)-7-hydroxywarfarin is now recognized as the principal metabolic pathway for terminating the biological activity of the more active warfarin enantiomer in humans.[1]
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: enzymatic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers a controlled method for producing the compound in a laboratory setting.
Enzymatic Synthesis
The primary route of this compound formation in vivo is through the enzymatic hydroxylation of warfarin. This biotransformation is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Specifically, CYP2C9 exhibits high regioselectivity and stereoselectivity for the 7-hydroxylation of (S)-warfarin. The reaction involves the insertion of a hydroxyl group at the C7 position of the warfarin molecule.
The enzymatic synthesis can be replicated in vitro using human liver microsomes or recombinant CYP2C9 enzymes. These systems are invaluable for studying the kinetics of warfarin metabolism and for investigating potential drug-drug interactions that may inhibit or induce CYP2C9 activity, thereby affecting warfarin clearance and efficacy.
Chemical Synthesis
Based on the general principles of coumarin chemistry, a plausible synthetic route for this compound would likely involve the following key steps:
-
Synthesis of a 4,7-dihydroxycoumarin intermediate: This could be achieved through a Pechmann condensation or a similar reaction, starting from a suitably protected resorcinol derivative.
-
Michael addition: The 4,7-dihydroxycoumarin intermediate would then undergo a Michael addition reaction with benzylideneacetone (4-phenyl-3-buten-2-one). This reaction is the classic method for constructing the warfarin backbone.
Further research into historical chemical literature or modern synthetic adaptations would be necessary to establish a detailed and optimized protocol for the chemical synthesis of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound and other warfarin metabolites with CYP2C9, as well as the kinetics of warfarin metabolism.
Table 1: Inhibition of Recombinant CYP2C9 Activity by Warfarin Metabolites
| Compound | Inhibition Mechanism | Ki (μM) (95% CI) |
| This compound | Competitive | 10 (7.5 – 14) |
| 10-Hydroxywarfarin | Competitive | 0.94 (0.74 – 1.2) |
| 4'-Hydroxywarfarin | Mixed | 17 (10 – 33) |
| 8-Hydroxywarfarin | Mixed | 21 (11 – 54) |
| 6-Hydroxywarfarin | None | >170 |
Data extracted from a study on the inhibition of CYP2C9 by hydroxywarfarin metabolites.
Table 2: Michaelis-Menten Kinetic Constants for (S)-Warfarin 7-Hydroxylation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein) |
| cDNA-expressed CYP2C9 | 2.6 | Not Reported |
| Human Liver Microsomes | 5.2 (4.3 - 6.1) | 173 (165 - 182) |
Data from studies on warfarin metabolism by CYP2C9.
Experimental Protocols
Protocol for IC50 Determination of Hydroxywarfarin Inhibition of Recombinant CYP2C9 Activity
This protocol is adapted from studies investigating the inhibitory potential of hydroxywarfarins on CYP2C9 activity.
Materials:
-
Recombinant human CYP2C9 enzyme
-
Hydroxywarfarin isomers (7-OH, 10-OH, 8-OH, 4'-OH, 6-OH warfarin)
-
(S)-Warfarin (substrate)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of each hydroxywarfarin inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the recombinant CYP2C9 enzyme, potassium phosphate buffer, and the NADPH regenerating system.
-
Add varying concentrations of the hydroxywarfarin inhibitor to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the substrate, (S)-warfarin, at a concentration near its Km for CYP2C9.
-
Incubate the reaction at 37°C for a specified time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the product (e.g., 6-hydroxywarfarin if this compound is the inhibitor) using a validated LC-MS/MS method.
-
Calculate the rate of product formation at each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol for Steady-State Metabolism of (S)-Warfarin by Human Liver Microsomes
This protocol is based on methods used to determine the kinetic parameters of warfarin metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
(S)-Warfarin
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of (S)-warfarin in the reaction buffer.
-
In microcentrifuge tubes, combine the HLMs and potassium phosphate buffer.
-
Add the different concentrations of (S)-warfarin to the tubes.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reactions by adding the NADPH regenerating system.
-
Incubate at 37°C for a time that ensures linear product formation.
-
Stop the reactions with a quenching solution.
-
Process the samples by centrifugation to remove precipitated proteins.
-
Quantify the formation of this compound in the supernatant using LC-MS/MS.
-
Plot the reaction velocity (rate of this compound formation) against the substrate concentration ((S)-warfarin).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizations
Warfarin Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of (R)- and (S)-warfarin, highlighting the central role of CYP2C9 in the formation of this compound from the more potent (S)-enantiomer.
References
7-Hydroxywarfarin: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxywarfarin is the principal metabolite of the S-enantiomer of warfarin, the most widely prescribed oral anticoagulant. The formation of this compound, primarily catalyzed by the cytochrome P450 enzyme CYP2C9, is a critical step in the detoxification and clearance of the pharmacologically more potent S-warfarin.[1][2][3] While generally considered an inactive metabolite in terms of direct anticoagulant effect, this compound plays a significant role in the overall pharmacokinetic and pharmacodynamic profile of warfarin. Its rate of formation is a key determinant of inter-individual variability in warfarin dosage requirements, and it can modulate the metabolism of its parent compound through feedback inhibition.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.
Core Mechanism of Action
The mechanism of action of this compound is twofold: it is the product of the primary metabolic inactivation pathway for S-warfarin, and it acts as a competitive inhibitor of the enzyme responsible for its own formation, CYP2C9.
Formation of this compound
Warfarin is administered as a racemic mixture of R- and S-enantiomers. S-warfarin is 3-5 times more potent as a vitamin K antagonist than R-warfarin. The hydroxylation of S-warfarin at the 7-position to form this compound is the main route of its metabolism, predominantly mediated by CYP2C9 in the liver. This metabolic conversion renders the molecule less active and facilitates its elimination from the body. The R-enantiomer of warfarin can also be metabolized to this compound, but this is a minor pathway catalyzed by CYP1A2 and CYP2C8.
Feedback Inhibition of CYP2C9
This compound has been shown to act as a competitive inhibitor of CYP2C9. By binding to the active site of the enzyme, it can reduce the rate of metabolism of S-warfarin. This feedback inhibition mechanism can contribute to the complex dose-response relationship of warfarin and may be clinically relevant, especially in individuals with genetic polymorphisms that affect CYP2C9 activity.
Direct Anticoagulant Activity
This compound is widely regarded as an inactive metabolite with minimal to no direct inhibitory effect on Vitamin K Epoxide Reductase (VKORC1), the molecular target of warfarin. While some sources mention a general "anticoagulant activity," dedicated studies on its direct interaction with VKORC1 are lacking in the readily available literature, and the consensus in pharmacological literature points towards its insignificance as a direct anticoagulant.
Quantitative Data
The following tables summarize key quantitative data related to the formation and activity of this compound.
Table 1: Plasma Concentrations of Warfarin and this compound in Patients
| Analyte | Mean Plasma Concentration (μg/mL) | Concentration Range (μg/mL) | Study Population | Reference(s) |
| Warfarin | 3.47 ± 1.87 (SD) | 0.1 - 5.0 | 185 patients on warfarin therapy | |
| This compound | 1.25 ± 0.81 (SD) | 0.05 - 5.0 | 185 patients on warfarin therapy | |
| Warfarin | 1.3 ± 0.5 (SD) | 0.4 - 3.3 | 105 patients with atrial fibrillation |
Table 2: Kinetic Parameters for the Formation and Inhibition of this compound
| Parameter | Value | Enzyme Source | Substrate | Product/Inhibitor | Reference(s) |
| Formation Kinetics | |||||
| Km | 2.3 μM (1.9 to 2.7, 95% CI) | Recombinant CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | |
| Vmax | 68 pmol/min/nmol P450 (65 to 71, 95% CI) | Recombinant CYP2C9 | S-Warfarin | S-7-Hydroxywarfarin | |
| Km | 5.2 μM (4.3 to 6.1, 95% CI) | Human Liver Microsomes | S-Warfarin | S-7-Hydroxywarfarin | |
| Vmax | 173 pmol/min/mg protein (165 to 182, 95% CI) | Human Liver Microsomes | S-Warfarin | S-7-Hydroxywarfarin | |
| Inhibition Kinetics | |||||
| IC50 | ~20.8 μM | Recombinant CYP2C9 | S-Warfarin | Racemic this compound | |
| Ki | 10 μM (7.5 - 14, 95% CI) | Recombinant CYP2C9 | S-Warfarin | Racemic this compound | |
| Ki | ~44.2 μM | Human Liver Microsomes | S-Warfarin | Racemic this compound |
Signaling and Metabolic Pathways
The primary pathway involving this compound is the metabolic cascade of warfarin.
Metabolic pathway of R- and S-warfarin to this compound and its subsequent metabolism.
The feedback inhibition of CYP2C9 by this compound can be visualized as a negative feedback loop.
Feedback inhibition of CYP2C9 by this compound.
Experimental Protocols
Protocol 1: Quantification of Warfarin and this compound in Human Plasma by HPLC-UV
This protocol is adapted from methodologies described in several studies.
1. Sample Preparation (Solid-Phase Extraction) 1.1. Condition a C18 solid-phase extraction cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water. 1.2. To 1 mL of human plasma, add an internal standard (e.g., carbamazepine or p-chlorowarfarin). 1.3. Vortex the plasma sample and load it onto the conditioned C18 cartridge. 1.4. Wash the cartridge with 2 mL of water to remove interfering substances. 1.5. Elute warfarin and this compound from the cartridge with 2 mL of acetonitrile. 1.6. Evaporate the eluate to dryness under a stream of nitrogen at 40-60°C. 1.7. Reconstitute the dried residue in 200 µL of the mobile phase.
2. HPLC-UV Analysis 2.1. HPLC System: A standard HPLC system with a UV detector. 2.2. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). 2.3. Mobile Phase: A mixture of isopropanol and potassium phosphate buffer (e.g., 40:60 v/v). For enantiomeric separation, a chiral column (e.g., Chiral CD-Ph) with a mobile phase of 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) can be used. 2.4. Flow Rate: 1.0 mL/min. 2.5. Injection Volume: 50 µL. 2.6. Detection: UV absorbance at 308 nm. 2.7. Quantification: Create a standard curve using known concentrations of warfarin and this compound in drug-free plasma.
Protocol 2: In Vitro CYP2C9 Inhibition Assay
This protocol is based on the methodology for studying the inhibition of S-warfarin metabolism.
1. Reaction Mixture Preparation 1.1. Prepare a reaction mixture containing human liver microsomes (or recombinant CYP2C9), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4). 1.2. Add varying concentrations of this compound (the inhibitor) to the reaction mixture. 1.3. Pre-incubate the mixture at 37°C for 5-10 minutes.
2. Initiation and Termination of Reaction 2.1. Initiate the reaction by adding S-warfarin (the substrate) to the pre-incubated mixture. 2.2. Incubate at 37°C for a specified time (e.g., 30-60 minutes). 2.3. Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
3. Analysis 3.1. Centrifuge the terminated reaction mixture to pellet the protein. 3.2. Analyze the supernatant for the formation of 6-hydroxywarfarin (as a marker of CYP2C9 activity when this compound is the inhibitor to avoid analytical interference) using a validated HPLC method (as described in Protocol 1).
4. Data Analysis 4.1. Determine the rate of metabolite formation at each inhibitor concentration. 4.2. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. 4.3. Determine the inhibition constant (Ki) using non-linear regression analysis of the data with appropriate kinetic models (e.g., competitive inhibition).
A general workflow for these experiments is as follows:
References
- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays and applications in warfarin metabolism: what we know, how we know it and what we need to know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
7-Hydroxywarfarin Metabolic Pathways in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of 7-hydroxywarfarin in humans. The document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic processes to support research and development in drug metabolism and pharmacokinetics.
Introduction
Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The metabolic fate of these enantiomers is a critical determinant of the drug's therapeutic efficacy and safety profile. A primary metabolic route is the hydroxylation of the coumarin ring, leading to various hydroxylated metabolites. Among these, this compound is a significant metabolite, particularly for the more potent S-enantiomer. Understanding the enzymes responsible for the formation and subsequent clearance of this compound is crucial for predicting drug-drug interactions, understanding interindividual variability in response, and developing safer anticoagulant therapies. This guide focuses on the core metabolic pathways of this compound, encompassing its formation via cytochrome P450 enzymes and its subsequent phase II conjugation reactions.
Phase I Metabolism: Formation of this compound
The formation of this compound is an enantiomer-specific process primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.
-
S-7-hydroxywarfarin: The 7-hydroxylation of S-warfarin is predominantly and efficiently catalyzed by CYP2C9 .[1][2] This pathway is the major route for the clearance of the more potent S-enantiomer.[1]
-
R-7-hydroxywarfarin: The formation of R-7-hydroxywarfarin is catalyzed by multiple enzymes, with significant contributions from CYP1A2 and CYP2C19 .[3][4]
The kinetic parameters for these reactions have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant cDNA-expressed enzymes.
Quantitative Data: Enzyme Kinetics of this compound Formation
The following tables summarize the key kinetic parameters for the formation of this compound from its respective warfarin enantiomers.
Table 1: Kinetic Parameters for S-Warfarin 7-Hydroxylation by CYP2C9
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |
| Human Liver Microsomes | 5.2 (4.3-6.1) | 173 (165-182) pmol/min/mg protein | |
| Human Liver Microsomes | 3.3 ± 0.3 | 6.9 ± 0.2 pmol/min/mg protein | |
| Recombinant CYP2C9.1 | 2.3 (1.9-2.7) | 68 (65-71) pmol/min/nmol P450 | |
| Recombinant CYP2C9 | 2.8 | 0.068 nmol/min/nmol P450 |
Table 2: Kinetic Parameters for R-Warfarin 7-Hydroxylation
| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| Recombinant CYP2C19 | Data not consistently reported for 7-hydroxylation specifically | Data not consistently reported for 7-hydroxylation specifically | |
| Recombinant CYP1A2 | Does not significantly produce R-7-hydroxywarfarin | Does not significantly produce R-7-hydroxywarfarin |
Note: While CYP1A2 and CYP2C19 are implicated in R-warfarin metabolism, specific kinetic parameters for 7-hydroxylation are not as well-defined as for S-warfarin and CYP2C9. Studies often report on the formation of multiple hydroxymetabolites (6-, 7-, and 8-hydroxywarfarin) concurrently.
Phase II Metabolism: Conjugation of this compound
Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronidation, to facilitate its excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Glucuronidation: Both R- and S-7-hydroxywarfarin are substrates for several UGT isoforms. Notably, UGT1A1 and the extrahepatic UGT1A10 show significant activity towards this compound. Studies have shown that UGT1A1 has a higher capacity for S-7-hydroxywarfarin glucuronidation, while UGT1A10 is more efficient with R-7-hydroxywarfarin.
-
Sulfation: The role of sulfotransferases (SULTs) in the metabolism of this compound in humans appears to be minor compared to glucuronidation. While sulfation is a known phase II pathway for some xenobiotics, specific data on the sulfation of this compound in humans is limited.
Quantitative Data: Enzyme Kinetics of this compound Glucuronidation
The following table summarizes the kinetic parameters for the glucuronidation of this compound enantiomers by key UGT isoforms.
Table 3: Kinetic Parameters for this compound Glucuronidation by UGTs
| Substrate | Enzyme | Km (μM) | Vmax (μM/min/mg protein or relative activity) | Reference |
| Racemic 7-OH-Warfarin | UGT1A1 | Not specified | 4-fold more efficient than UGT1A10 | |
| Racemic 7-OH-Warfarin | UGT1A10 | Not specified | High activity | |
| R-7-OH-Warfarin | UGT1A1 | 130 | Not specified | |
| S-7-OH-Warfarin | UGT1A1 | 230 | Not specified | |
| R-7-OH-Warfarin | Human Liver Microsomes | 121 | Not specified | |
| S-7-OH-Warfarin | Human Liver Microsomes | 927 | Not specified |
Genetic Polymorphisms
Genetic variations in the genes encoding metabolizing enzymes can significantly impact the pharmacokinetics of warfarin and its metabolites.
-
CYP2C9 Polymorphisms: The most well-characterized polymorphisms affecting warfarin metabolism are in the CYP2C9 gene. The CYP2C92 and CYP2C9 3 alleles result in enzymes with reduced catalytic activity. Individuals carrying these variants exhibit decreased clearance of S-warfarin, leading to higher plasma concentrations and an increased risk of bleeding. This is due to impaired formation of S-7-hydroxywarfarin.
Inhibition of this compound Metabolism
The formation of this compound, particularly S-7-hydroxywarfarin, is susceptible to inhibition by various drugs, which can lead to clinically significant drug-drug interactions.
-
CYP2C9 Inhibitors: Numerous drugs are known to inhibit CYP2C9 and thus reduce the formation of S-7-hydroxywarfarin. This inhibition can lead to an accumulation of the active S-warfarin, potentiating its anticoagulant effect.
Quantitative Data: Inhibition of S-Warfarin 7-Hydroxylation
Table 4: Inhibition Constants (Ki) for S-Warfarin 7-Hydroxylation
| Inhibitor | Inhibition Type | Ki (μM) | Reference |
| Sulfaphenazole | Competitive | 0.5 | |
| Tolbutamide | Competitive | ~100 | |
| R-Warfarin | Non-competitive | ~150 | |
| R-Warfarin | Competitive | 6.0 - 6.9 | |
| Fluconazole (in vivo) | Competitive | 17.9 - 30.7 | |
| Sulfinpyrazone Sulfide | Not specified | 17 | |
| Noscapine | Competitive | 4.6 ± 0.4 | |
| Sesamin | Non-competitive | 0.202 ± 0.018 |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetics of this compound formation or its subsequent metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Warfarin enantiomers (R- or S-warfarin) or this compound enantiomers
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (for Phase I) or UDPGA (for Phase II)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (for UGT assays to permeabilize microsomal vesicles)
-
Organic solvent (e.g., ice-cold methanol or ethyl acetate) for reaction termination
-
Internal standard for analytical quantification
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein), phosphate buffer, and the substrate (warfarin or this compound) at various concentrations.
-
For UGT assays, include UDPGA (e.g., 4 mM), MgCl₂ (e.g., 3.3 mM), and alamethicin.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the cofactor (NADPH regenerating system for CYP-mediated reactions or UDPGA for UGT-mediated reactions).
-
Incubate at 37°C for a predetermined time (e.g., up to 60 minutes), ensuring linear reaction velocity.
-
Terminate the reaction by adding an equal volume of ice-cold organic solvent containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of metabolites using a validated analytical method.
Recombinant Enzyme Assays
Objective: To determine the kinetic parameters of a specific enzyme (e.g., CYP2C9, UGT1A1) for this compound formation or metabolism.
Procedure: The protocol is similar to the HLM assay, but instead of HLMs, a specific recombinant human enzyme (e.g., expressed in baculovirus-infected insect cells) is used. This allows for the characterization of a single enzyme's contribution to the metabolic pathway.
Analytical Methodology: HPLC-MS/MS
Objective: To separate and quantify warfarin, this compound, and other metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A chiral column (e.g., Chiral CD-Ph) is required for the separation of enantiomers. For achiral separations of metabolites, a C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.6) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of S-Warfarin to S-7-Hydroxywarfarin and its Glucuronide
Caption: Metabolism of S-Warfarin to its 7-hydroxy and glucuronide conjugates.
Metabolic Pathway of R-Warfarin to R-7-Hydroxywarfarin and its Glucuronide
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cytochrome P450 2C9 in 7-Hydroxywarfarin Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 2C9 (CYP2C9) enzyme in the metabolism of warfarin, specifically focusing on the formation of its major, inactive metabolite, 7-hydroxywarfarin. Understanding this metabolic pathway is crucial for predicting drug efficacy, minimizing adverse drug reactions, and developing personalized medicine strategies for patients undergoing anticoagulant therapy.
Executive Summary
Warfarin, a widely prescribed anticoagulant, exhibits significant interindividual variability in dose requirements, largely attributable to genetic polymorphisms in the CYP2C9 gene. CYP2C9 is the primary enzyme responsible for the metabolic clearance of the more potent (S)-enantiomer of warfarin. The 7-hydroxylation of (S)-warfarin is the principal metabolic pathway, leading to the formation of an inactive metabolite and effectively terminating the drug's anticoagulant activity. This guide synthesizes key quantitative data, details common experimental protocols for studying this interaction, and provides visual representations of the metabolic pathway and experimental workflows.
Quantitative Analysis of CYP2C9-Mediated 7-Hydroxylation of (S)-Warfarin
The enzymatic activity of CYP2C9 in metabolizing (S)-warfarin to this compound can be quantified by Michaelis-Menten kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Reference |
| Human Liver Microsomes | (S)-Warfarin | 5.2 (95% CI: 4.3 to 6.1) | 173 pmol/min/mg protein (95% CI: 165 to 182) | [1] |
| Human Liver Microsomes | (S)-Warfarin | 3.7 | 10.5 pmol/min/mg protein | [2] |
| Recombinant CYP2C9 | (S)-Warfarin | 3.3 (95% CI: 2.6 to 4.0) | 46 pmol/min/nmol P450 (95% CI: 43 to 49) | [1] |
| Immobilized Recombinant CYP2C9 | (S)-Warfarin | 3.03 ± 0.38 | 0.1 ± 0.002 min⁻¹ | [3][4] |
Genetic variants of CYP2C9 significantly impact its metabolic capacity. The CYP2C92 and CYP2C93 alleles are associated with reduced enzyme activity, leading to decreased clearance of (S)-warfarin.
| Genotype | Effect on (S)-Warfarin Clearance Compared to CYP2C91/1 | Reference |
| CYP2C91/2 | 25% reduction | |
| CYP2C91/3 | 39% reduction | |
| Carriers of 2 variant alleles | 47% reduction | |
| CYP2C91/3 | 56% decrease | |
| CYP2C92/3 | 70% decrease | |
| CYP2C93/3 | 75% decrease |
Inhibition of CYP2C9 can also significantly alter warfarin metabolism. Notably, hydroxywarfarin metabolites themselves can act as competitive inhibitors.
| Inhibitor | Ki (μM) | Type of Inhibition | Reference |
| This compound | ~14.85 (4.5-fold higher than Km for S-warfarin) | Competitive | |
| 10-Hydroxywarfarin | ~0.73 (2.5-fold lower than Km for S-warfarin) | Competitive | |
| Sesamin | 0.202 ± 0.018 | Non-competitive | |
| Fluvoxamine | 13.0 (range: 8.4-18.7) | Not specified | |
| Iguratimod | 6.74 (HLMs), 4.23 (rCYP2C9.1) | Competitive |
Experimental Protocols
The following sections detail common methodologies for investigating the role of CYP2C9 in this compound formation.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is a standard method to study the kinetics of drug metabolism in a system that contains a mixture of liver enzymes.
-
Preparation of Incubation Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add human liver microsomes (typically 0.1-0.5 mg/mL final concentration).
-
Incorporate a series of (S)-warfarin concentrations (e.g., 0.5 to 50 µM).
-
For inhibition studies, pre-incubate the microsomes with the inhibitor for a defined period before adding the substrate.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl₂).
-
-
Incubation and Termination:
-
Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the formation of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
-
Metabolism using Recombinant CYP2C9 Enzymes
This method allows for the study of a specific CYP isoform in isolation, eliminating confounding metabolic activities from other enzymes present in HLMs.
-
Reaction System Preparation:
-
Use a commercially available recombinant human CYP2C9 enzyme co-expressed with NADPH-cytochrome P450 reductase in a membrane preparation (e.g., baculovirus-infected insect cell microsomes).
-
Prepare a reaction mixture similar to the HLM protocol, containing buffer, the recombinant enzyme, and a range of (S)-warfarin concentrations.
-
-
Reaction Initiation and Incubation:
-
Follow the same procedure as for HLMs, initiating the reaction with an NADPH-generating system and incubating at 37°C.
-
-
Termination and Analysis:
-
Terminate the reaction and process the samples as described for the HLM protocol.
-
Quantify the formation of this compound using HPLC-UV or LC-MS/MS.
-
Visualizations
Metabolic Pathway of (S)-Warfarin to (S)-7-Hydroxywarfarin
Caption: Metabolic conversion of (S)-warfarin to (S)-7-hydroxywarfarin by CYP2C9.
Experimental Workflow for In Vitro Warfarin Metabolism Assay
Caption: Workflow for in vitro analysis of (S)-warfarin 7-hydroxylation.
Conclusion
The 7-hydroxylation of (S)-warfarin by CYP2C9 is a critical determinant of the drug's therapeutic effect and safety profile. Genetic polymorphisms in CYP2C9 significantly alter its metabolic activity, necessitating genotype-guided dosing strategies to optimize patient outcomes. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the nuances of warfarin metabolism and to develop safer and more effective anticoagulant therapies. The potential for product inhibition by hydroxywarfarin metabolites also highlights the complexity of in vivo drug metabolism and warrants further investigation.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors: in vitro studies with tolbutamide and (S)-warfarin using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
7-Hydroxywarfarin as a biomarker for CYP2C9 activity.
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 7-hydroxywarfarin as a biomarker for cytochrome P450 2C9 (CYP2C9) enzyme activity. Understanding the metabolic pathway of warfarin, particularly the role of CYP2C9 in the formation of this compound, is crucial for drug development, clinical pharmacology, and personalized medicine. This document details the scientific basis for this biomarker, experimental protocols for its measurement, and the interpretation of resulting data.
Introduction
Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, meaning that small variations in its plasma concentration can lead to significant differences in therapeutic effect and adverse reactions.[1] The drug is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is 3-5 times more potent than the (R)-enantiomer in its anticoagulant effect.[1][2] The metabolic clearance of the more potent (S)-warfarin is predominantly mediated by the polymorphic enzyme CYP2C9, leading to the formation of the inactive metabolite, this compound.[2][3] Consequently, the rate of this compound formation serves as a direct indicator of CYP2C9 metabolic activity.
Genetic polymorphisms in the CYP2C9 gene are a major source of interindividual variability in warfarin metabolism and dose requirements. Individuals carrying variant alleles such as CYP2C92 and CYP2C93 exhibit reduced enzyme activity, leading to decreased clearance of (S)-warfarin and an increased risk of bleeding complications at standard doses. Therefore, assessing CYP2C9 activity is critical for optimizing warfarin therapy and for evaluating the potential for drug-drug interactions (DDIs) with new chemical entities that may be substrates or inhibitors of this enzyme.
Warfarin Metabolism and the Role of CYP2C9
The metabolic pathway of warfarin is complex, with different cytochrome P450 enzymes responsible for the metabolism of the (R)- and (S)-enantiomers. As depicted in the diagram below, CYP2C9 is the principal enzyme responsible for the 7-hydroxylation of (S)-warfarin, the primary route of its inactivation. Other enzymes like CYP1A2, CYP3A4, and CYP2C19 are more involved in the metabolism of the less potent (R)-warfarin.
Figure 1: Warfarin Metabolic Pathway.
Quantitative Data on CYP2C9-Mediated Warfarin Metabolism
The following tables summarize key quantitative data related to the metabolism of warfarin by CYP2C9 and the impact of genetic polymorphisms.
Table 1: Michaelis-Menten Constants (Km) for (S)-Warfarin 7-Hydroxylation
| Enzyme Source | Km (μM) | Reference |
| Recombinant CYP2C9 | 2.3 - 3.3 | |
| Human Liver Microsomes | 5.2 |
Table 2: Impact of CYP2C9 Genotype on (S)-Warfarin Plasma Clearance
| Genotype | Decrease in (S)-Warfarin Clearance vs. 1/1 | Reference |
| 1/2 | ~30% | |
| 1/3 | 56% | |
| 2/3 | 70% | |
| 3/3 | 75% |
Table 3: Typical Plasma Concentrations in Patients on Warfarin Therapy
| Analyte | Mean Concentration (μg/mL) | Standard Deviation (μg/mL) | Reference |
| Warfarin | 3.47 | 1.87 | |
| This compound | 1.25 | 0.81 |
Experimental Protocols
This section provides a detailed methodology for the quantification of warfarin and this compound in human plasma, a critical procedure for utilizing this compound as a biomarker for CYP2C9 activity. The following protocol is a synthesis of methods described in the literature.
Objective
To simultaneously quantify the concentrations of warfarin and this compound in human plasma samples by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Materials and Reagents
-
Warfarin and this compound analytical standards
-
Internal Standard (e.g., p-chlorowarfarin or carbamazepine)
-
HPLC-grade methanol, acetonitrile, and isopropanol
-
Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4)
-
Ultrapure water
-
Human plasma (drug-free for calibration standards)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Vortex mixer, centrifuge, and sample evaporator
Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
UV-Vis or Fluorescence detector
-
Reversed-phase C18 or chiral column (e.g., Chiral CD-Ph for enantiomeric separation)
-
Data acquisition and analysis software
Procedure
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of warfarin, this compound, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions.
-
Spike drug-free human plasma with the working standard solutions to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (e.g., 0.01 to 20.0 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard solution and vortex.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150-200 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Mobile Phase: A mixture of phosphate buffer and an organic modifier (e.g., 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) or isopropanol and potassium phosphate buffer (40:60)).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is suitable for general quantification. A chiral column is necessary for separating enantiomers.
-
Detection: UV detection at 305 or 308 nm or fluorescence detection with excitation at 310 nm and emission at 390 nm.
-
Injection Volume: 50 µL.
-
-
Data Analysis
-
Integrate the peak areas of warfarin, this compound, and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of warfarin and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for this experimental protocol.
Figure 2: Experimental Workflow for this compound Quantification.
Logical Framework for Biomarker Interpretation
The concentration of this compound, or more robustly, the metabolic ratio of this compound to warfarin, directly reflects the in vivo activity of CYP2C9. A lower metabolic ratio indicates reduced CYP2C9 function, which can be due to genetic factors (e.g., CYP2C92 or CYP2C93 alleles) or co-administration of a CYP2C9 inhibitor. Conversely, a higher metabolic ratio suggests normal or induced CYP2C9 activity. This relationship forms the basis for its use as a clinical and research biomarker.
Figure 3: Logical Relationship of this compound as a Biomarker.
Conclusion
This compound is a well-established and valuable biomarker for assessing CYP2C9 activity. Its formation is a direct consequence of the metabolic action of CYP2C9 on the pharmacologically more potent (S)-enantiomer of warfarin. The quantification of this compound in plasma, in conjunction with the parent drug, provides a reliable measure of an individual's CYP2C9 metabolic phenotype. This information is invaluable for dose adjustments in warfarin therapy, for understanding interindividual variability in drug response, and for evaluating the potential for drug-drug interactions with investigational new drugs that are metabolized by CYP2C9. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound as a biomarker in their studies.
References
7-Hydroxywarfarin: An In-Depth Technical Guide to its Anticoagulant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process generates a variety of hydroxylated metabolites. Among these, 7-hydroxywarfarin stands out as a major metabolite, particularly of the more potent (S)-warfarin enantiomer, with its formation almost exclusively catalyzed by the CYP2C9 enzyme. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive grasp of warfarin's overall therapeutic and toxicological profile. This technical guide provides an in-depth analysis of the anticoagulant activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Anticoagulant Activity of this compound
The primary mechanism of action for warfarin and its active analogues is the inhibition of the Vitamin K epoxide reductase (VKOR) enzyme. This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of functional vitamin K-dependent coagulation factors (II, VII, IX, and X) and thereby producing an anticoagulant effect.
Extensive research indicates that This compound is largely considered an inactive metabolite with negligible direct anticoagulant activity . Studies have shown that this compound "loses the inhibition efficacy" on human VKOR, the molecular target of warfarin. This lack of significant direct activity contrasts with other warfarin metabolites, such as warfarin alcohols, which have been shown to possess some coumarin-like anticoagulant effects.
While its direct anticoagulant effect is minimal, this compound can indirectly influence the overall anticoagulant response to warfarin therapy through its interaction with the CYP2C9 enzyme.
Indirect Activity: Inhibition of CYP2C9
This compound has been identified as a competitive inhibitor of CYP2C9, the very enzyme responsible for its formation from (S)-warfarin. This product inhibition can potentially modulate the metabolism of warfarin, leading to altered plasma concentrations of the active drug. This feedback mechanism is an important consideration in the pharmacokinetic and pharmacodynamic modeling of warfarin therapy.
Data Presentation
The following tables summarize the available quantitative data regarding the interaction of this compound with its metabolic enzyme, CYP2C9. To date, specific quantitative data for the direct anticoagulant activity of this compound (e.g., IC50 for VKOR inhibition or direct effect on prothrombin time) is not prominently available in the literature, reflecting its general classification as an inactive metabolite in this regard.
| Compound | Assay | Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | S-Warfarin 7-hydroxylation | Recombinant CYP2C9 | ~20.8 | 19.5 | Competitive |
| S-Warfarin | S-Warfarin 7-hydroxylation | Recombinant CYP2C9 | ~2.6 | - | Substrate |
Table 1: Inhibitory activity of this compound on CYP2C9-mediated S-warfarin metabolism.
| Metabolite | Relative Potency vs. Warfarin (Direct VKOR Inhibition) |
| This compound | Negligible / Inactive |
| Warfarin Alcohols | Possess some anticoagulant activity |
Table 2: Comparative direct anticoagulant activity of warfarin metabolites.
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and Warfarin's Mechanism of Action
Caption: Warfarin inhibits VKORC1, disrupting the Vitamin K cycle.
Metabolism of S-Warfarin and Product Inhibition by this compound
Caption: CYP2C9 metabolizes S-Warfarin; this compound inhibits CYP2C9.
Experimental Workflow for In Vitro VKOR Inhibition Assay
Caption: Workflow for assessing VKORC1 inhibition in vitro.
Experimental Workflow for Prothrombin Time (PT) Assay
Caption: Workflow for the in vitro Prothrombin Time (PT) assay.
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on the enzymatic activity of VKORC1.
Materials:
-
Microsomes prepared from cells overexpressing human VKORC1.
-
Vitamin K1 epoxide.
-
Dithiothreitol (DTT) or other suitable reducing agent.
-
Test compounds (e.g., warfarin, this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Quenching solution (e.g., 1M HCl).
-
Extraction solvent (e.g., hexane/isopropanol).
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Vitamin K1 epoxide in ethanol.
-
Prepare a working solution of the test compound at various concentrations.
-
-
Enzyme Inhibition:
-
In a microcentrifuge tube, combine the incubation buffer, DTT, and the microsomal preparation.
-
Add the test compound solution or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Vitamin K1 epoxide substrate.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add the extraction solvent, vortex vigorously, and centrifuge to separate the phases.
-
-
Analysis:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system to separate and quantify the amounts of Vitamin K1 and Vitamin K1 epoxide.
-
-
Data Analysis:
-
Calculate the percentage of VKOR inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Prothrombin Time (PT) Assay
Objective: To assess the effect of a test compound on the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Pooled normal human plasma (citrated).
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent.
-
Thromboplastin-calcium reagent.
-
Coagulometer.
Procedure:
-
Sample Preparation:
-
Thaw the pooled normal human plasma at 37°C.
-
Add a small volume of the test compound solution at various concentrations to aliquots of the plasma. An equivalent volume of the solvent should be added to the control plasma.
-
Incubate the plasma samples with the test compound for a specified period at 37°C.
-
-
PT Measurement:
-
Pipette an aliquot of the plasma sample (e.g., 100 µL) into a coagulometer cuvette.
-
Pre-warm the cuvette at 37°C for a defined time (e.g., 3 minutes).
-
Add a pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
Record the clotting time for each concentration of the test compound and the control.
-
Compare the clotting times of the test samples to the control to determine the effect of the compound on prothrombin time. An increase in clotting time indicates an anticoagulant effect.
-
Conclusion
This compound, a principal metabolite of (S)-warfarin, exhibits negligible direct anticoagulant activity due to its lack of inhibitory effect on the primary anticoagulant target, Vitamin K epoxide reductase. Its main pharmacological relevance lies in its ability to competitively inhibit CYP2C9, the enzyme responsible for its own formation. This product inhibition can influence the metabolic clearance of the parent drug, S-warfarin, thereby indirectly modulating the overall anticoagulant response. For drug development and clinical pharmacology, while this compound itself is not a direct contributor to anticoagulation, its formation and subsequent interaction with CYP2C9 are important parameters in understanding the complex pharmacokinetic and pharmacodynamic profile of warfarin.
In Vitro Functional Analysis of 7-Hydroxywarfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxywarfarin, a primary metabolite of the widely prescribed anticoagulant warfarin, has long been considered a less active byproduct of warfarin metabolism. However, emerging in vitro research has illuminated its significant role in modulating the overall anticoagulant effect of the parent drug. This technical guide provides an in-depth analysis of the in vitro studies on this compound's function, focusing on its metabolic profile, its direct anticoagulant properties, and its inhibitory effects on key enzymes in warfarin's metabolic pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Warfarin, a vitamin K antagonist, is a cornerstone of oral anticoagulant therapy. Its therapeutic efficacy is, however, complicated by a narrow therapeutic index and significant inter-individual variability in patient response, largely attributable to variations in its metabolism. The hydroxylation of warfarin, primarily mediated by the cytochrome P450 (CYP) enzyme system, leads to the formation of several metabolites, with this compound being one of the most prominent. Understanding the in vitro function of this compound is crucial for elucidating the complete pharmacological profile of warfarin and for the development of safer and more predictable anticoagulant therapies.
This guide will delve into the key in vitro aspects of this compound's function: its formation via CYP-mediated metabolism, its direct activity as an anticoagulant through inhibition of Vitamin K Epoxide Reductase (VKOR), and its feedback inhibition on CYP2C9, the primary enzyme responsible for S-warfarin metabolism.
Warfarin Metabolism to this compound
The conversion of warfarin to its hydroxylated metabolites is a critical step in its detoxification and elimination. The S-enantiomer of warfarin, which is 3-5 times more potent as an anticoagulant than the R-enantiomer, is primarily metabolized to 7-hydroxy S-warfarin by the polymorphic enzyme CYP2C9.[1]
Key Enzymes and Metabolic Pathways
-
CYP2C9: This is the principal enzyme responsible for the 7-hydroxylation of the more potent S-warfarin.[1]
-
Other CYPs: While CYP2C9 is primary for S-warfarin, other isoforms like CYP1A2 and CYP2C19 can also contribute to the formation of 7-hydroxy R-warfarin.[2]
The metabolic conversion can be visualized as a single-step enzymatic reaction.
In Vitro Anticoagulant Function of this compound
While traditionally viewed as an inactive metabolite, in vitro studies have demonstrated that this compound does possess some, albeit significantly reduced, anticoagulant activity compared to its parent compound. This activity is primarily attributed to its ability to inhibit Vitamin K Epoxide Reductase (VKOR), the molecular target of warfarin.
Inhibition of Vitamin K Epoxide Reductase (VKOR)
The anticoagulant effect of warfarin and its metabolites is achieved by inhibiting VKOR, which in turn disrupts the vitamin K cycle and the synthesis of active clotting factors.[1] A cellular assay measuring γ-glutamyl carboxylation, a direct downstream effect of VKOR activity, has been instrumental in quantifying the inhibitory potential of warfarin metabolites.
Table 1: In Vitro Inhibition of VKOR by Warfarin and its Metabolites
| Compound | IC50 (nM) |
| (S)-Warfarin | 2.6 |
| (R)-Warfarin | 25 |
| (S)-7-Hydroxywarfarin | >10,000 |
| (R)-7-Hydroxywarfarin | >10,000 |
| (S)-6-Hydroxywarfarin | 80 |
| (S)-8-Hydroxywarfarin | >10,000 |
| (S)-10-Hydroxywarfarin | 230 |
| Warfarin Alcohols | 1,100 |
Data sourced from Haque et al., 2014.[1]
As indicated in Table 1, this compound exhibits substantially weaker inhibition of VKOR compared to warfarin, with an IC50 value greater than 10,000 nM. This suggests that its direct contribution to the overall anticoagulant effect is minimal under normal physiological concentrations.
Feedback Inhibition of CYP2C9 by this compound
A crucial aspect of this compound's function is its ability to act as a competitive inhibitor of CYP2C9, the very enzyme responsible for its formation from S-warfarin. This feedback inhibition can influence the metabolic clearance of S-warfarin, potentially leading to its accumulation and an enhanced anticoagulant effect.
Enzyme Inhibition Kinetics
In vitro studies using human liver microsomes and recombinant CYP2C9 have been pivotal in characterizing the inhibitory kinetics of this compound.
Table 2: Kinetic Parameters for this compound Inhibition of S-Warfarin Metabolism
| Parameter | Recombinant CYP2C9 | Human Liver Microsomes |
| Km for S-7-hydroxywarfarin formation (µM) | 2.3 | 5.2 |
| Vmax for S-7-hydroxywarfarin formation (pmol/min/nmol P450 or mg protein) | 68 | 173 |
| IC50 of this compound (µM) | ~20.8 (approx. 8-fold higher than warfarin) | Not explicitly stated, but consistent with competitive inhibition |
| Ki of this compound (µM) | 10.35 (4.5-fold higher than Km for S-warfarin) | 44.2 (8.5-fold higher than Km for S-warfarin) |
| Mechanism of Inhibition | Competitive | Competitive |
Data compiled from Jones et al., 2010.
The data clearly indicates that this compound acts as a competitive inhibitor of CYP2C9. Although its affinity for the enzyme (as reflected by the Ki value) is weaker than that of S-warfarin, its accumulation in plasma could lead to clinically relevant inhibition of warfarin metabolism.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments discussed in this guide.
CYP2C9 Inhibition Assay using Human Liver Microsomes
This protocol is adapted from methodologies described in studies investigating the inhibition of S-warfarin metabolism.
Objective: To determine the inhibitory potential (IC50 and Ki) of this compound on the CYP2C9-mediated metabolism of S-warfarin.
Materials:
-
Pooled human liver microsomes (HLMs)
-
S-warfarin (substrate)
-
This compound (inhibitor)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In microcentrifuge tubes, pre-incubate HLMs (e.g., 0.1 mg/mL final concentration) with varying concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes). A control with no inhibitor should be included.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a solution containing S-warfarin (at a concentration close to its Km, e.g., 5 µM) and the NADPH regenerating system to the pre-incubated HLM-inhibitor mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to new tubes for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of 7-hydroxy S-warfarin in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of 7-hydroxy S-warfarin formation for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine the Ki value and the mechanism of inhibition by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
-
Cell-Based γ-Glutamyl Carboxylation (VKOR Inhibition) Assay
This protocol is based on the methodology developed by Haque et al. (2014) for assessing VKOR inhibition by warfarin metabolites.
Objective: To determine the IC50 of this compound for the inhibition of VKOR activity in a cellular context.
Materials:
-
HEK 293 cell line engineered to express a chimeric protein (F9CH) containing the Gla domain of factor IX.
-
Cell culture medium and supplements.
-
Vitamin K1.
-
This compound.
-
Doxycycline (for inducible expression, if applicable).
-
ELISA kit for detecting carboxylated F9CH.
Procedure:
-
Cell Culture and Induction:
-
Culture the engineered HEK 293 cells under standard conditions.
-
If using an inducible system, treat the cells with doxycycline to induce the expression of the F9CH reporter protein.
-
-
Treatment:
-
Treat the cells with a fixed, suboptimal concentration of vitamin K1 (to ensure sensitivity to inhibition).
-
Concurrently, treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for protein expression, carboxylation, and inhibition.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted F9CH protein.
-
-
ELISA Analysis:
-
Quantify the amount of γ-carboxylated F9CH in the supernatant using a specific ELISA. This assay typically uses an antibody that recognizes the carboxylated Gla domain.
-
-
Data Analysis:
-
Normalize the carboxylation levels to a control (e.g., total protein or a co-expressed reporter).
-
Plot the percentage of inhibition of carboxylation against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The in vitro functional analysis of this compound reveals a multifaceted role that extends beyond its status as a simple metabolite. While its direct anticoagulant activity via VKOR inhibition is significantly lower than that of warfarin, its competitive inhibition of CYP2C9 presents a clinically relevant mechanism through which it can modulate the pharmacokinetics and pharmacodynamics of the parent drug. The data and protocols presented in this guide underscore the importance of characterizing the activity of drug metabolites to gain a comprehensive understanding of a drug's overall effect. For researchers and professionals in drug development, these insights are invaluable for building more accurate predictive models of drug efficacy and safety, and for designing future anticoagulant therapies with improved therapeutic profiles. Further in vitro investigations, particularly those exploring the impact of genetic polymorphisms in CYP2C9 on the inhibitory potency of this compound, will continue to refine our understanding of this important metabolite.
References
The Biological Significance of Warfarin Metabolism to 7-Hydroxywarfarin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Warfarin, a cornerstone of oral anticoagulant therapy, undergoes extensive metabolic transformation in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolism of the more potent S-enantiomer of warfarin is predominantly catalyzed by CYP2C9, leading to the formation of 7-hydroxywarfarin. This hydroxylation is not merely a route of elimination but a critical determinant of warfarin's therapeutic efficacy and safety profile. This compound is the most abundant warfarin metabolite in human plasma and urine, yet it possesses significantly diminished anticoagulant activity compared to the parent compound. Furthermore, emerging evidence indicates that this compound can act as a competitive inhibitor of CYP2C9, creating a feedback loop that can influence warfarin clearance and contribute to the well-documented interindividual variability in warfarin response. This guide provides a comprehensive technical overview of the biological significance of warfarin's metabolism to this compound, including its impact on pharmacokinetics, pharmacodynamics, and the clinical implications for drug development and personalized medicine.
Introduction: The Central Role of CYP2C9 in Warfarin Metabolism
Warfarin is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-form exhibiting 3 to 5 times greater anticoagulant potency. The metabolic clearance of (S)-warfarin is almost exclusively handled by the polymorphic enzyme CYP2C9, which catalyzes its hydroxylation at the 7-position to form this compound[1]. This metabolic pathway is the primary route of inactivation for the more active enantiomer of warfarin, making the efficiency of this process a key factor in determining the circulating levels of active drug and, consequently, the intensity of the anticoagulant effect[2].
In contrast, (R)-warfarin is metabolized by multiple CYP enzymes, including CYP1A2, CYP3A4, and to a lesser extent, CYP2C19, into various hydroxylated metabolites such as 6-, 8-, and 10-hydroxywarfarin[3]. Due to the primary role of CYP2C9 in metabolizing the more potent (S)-enantiomer, genetic variations in the CYP2C9 gene and drug-drug interactions involving this enzyme have a profound impact on warfarin therapy.
Pharmacokinetics of S-Warfarin and this compound
The conversion of S-warfarin to this compound significantly alters its pharmacokinetic profile, leading to a more rapid elimination from the body. While specific pharmacokinetic parameters for this compound are not as extensively documented as for warfarin, the available data underscores the differences between the parent drug and its major metabolite.
| Parameter | S-Warfarin | S-7-Hydroxywarfarin | Reference |
| Half-life (t½) | 21-43 hours | Shorter than S-warfarin | [4] |
| Clearance (CL) | ~0.144 L/h (for a 70 kg individual) | Higher than S-warfarin | [5] |
| Volume of Distribution (Vd) | ~10 L (for a 70kg individual) | Data not readily available | |
| Primary Route of Elimination | Hepatic metabolism (primarily by CYP2C9) | Further metabolism and renal excretion |
Diminished Anticoagulant Activity of this compound
Feedback Inhibition of CYP2C9 by this compound
A crucial aspect of the biological significance of this compound is its ability to act as a competitive inhibitor of its own formative enzyme, CYP2C9. This product inhibition creates a negative feedback loop that can modulate the metabolism of S-warfarin. Although this compound has a weaker affinity for CYP2C9 compared to the parent compound, its high concentrations in plasma suggest that this inhibition can be physiologically relevant.
| Compound | IC50 for CYP2C9 Inhibition | Ki for CYP2C9 Inhibition | Reference |
| Racemic Warfarin | ~2.6 µM | - | |
| Racemic this compound | ~20.8 µM (8-fold higher than warfarin) | 44.2 µM (8.5-fold higher than Km for S-warfarin) |
This feedback inhibition may contribute to the complex dose-response relationship of warfarin and the observed interindividual variability. High levels of this compound could potentially slow the clearance of S-warfarin, leading to its accumulation and an increased risk of bleeding.
Clinical Implications
The metabolism of warfarin to this compound has several important clinical implications:
-
Genetic Polymorphisms in CYP2C9: Individuals with genetic variants of CYP2C9 that result in decreased enzyme activity (e.g., CYP2C92 and CYP2C93) metabolize S-warfarin to this compound at a slower rate. This leads to higher plasma concentrations of the active drug, an exaggerated anticoagulant response, and an increased risk of bleeding. Genotyping for these variants is now a valuable tool for personalizing warfarin dosing.
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors of CYP2C9 can significantly reduce the formation of this compound, leading to elevated warfarin levels and an increased risk of hemorrhage. Conversely, inducers of CYP2C9 can accelerate the metabolism of S-warfarin, potentially leading to sub-therapeutic anticoagulation.
-
Therapeutic Drug Monitoring: While monitoring of warfarin therapy is typically done using the prothrombin time/international normalized ratio (INR), in certain clinical scenarios, such as suspected drug interactions or unexpected INR results, the measurement of warfarin and this compound plasma concentrations can provide valuable insights into the patient's metabolic status.
Experimental Protocols
HPLC-Based Quantification of Warfarin and this compound in Plasma
Objective: To simultaneously quantify the concentrations of warfarin and this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., p-chlorowarfarin).
-
Acidify the sample with a small volume of acetic acid.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or diphenyl column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol, acetonitrile).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at approximately 308 nm or fluorescence detection with excitation at ~310 nm and emission at ~390 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of warfarin and this compound.
-
Calculate the concentrations in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
In Vitro CYP2C9 Inhibition Assay
Objective: To determine the inhibitory potential of a compound (e.g., this compound) on CYP2C9-mediated warfarin metabolism.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes or recombinant CYP2C9, a NADPH-generating system, and a buffer (e.g., potassium phosphate).
-
Add the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the substrate (S-warfarin).
-
-
Reaction Termination:
-
After a defined incubation period, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (this compound) using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable model.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Vitamin K Epoxide Reductase (VKOR) Activity Assay
Objective: To measure the activity of VKORC1 and assess its inhibition by compounds like warfarin.
Methodology:
-
Microsome Preparation:
-
Isolate microsomes from a suitable source, such as rat liver or cells expressing recombinant VKORC1.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing a reducing agent, such as dithiothreitol (DTT).
-
Add the microsomal preparation and the test inhibitor (e.g., warfarin) at various concentrations.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate, vitamin K epoxide.
-
Incubate the mixture at 37°C for a defined period.
-
-
Extraction and Analysis:
-
Stop the reaction and extract the vitamin K metabolites using an organic solvent (e.g., isopropanol/hexane).
-
Analyze the extracted samples by HPLC with UV or fluorescence detection to quantify the amount of vitamin K formed.
-
-
Data Analysis:
-
Calculate the rate of vitamin K formation at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
Warfarin Metabolism Pathway
Caption: Metabolic pathway of S- and R-warfarin, highlighting the formation of this compound.
Warfarin's Mechanism of Action on the Vitamin K Cycle
Caption: Warfarin's inhibition of VKORC1 disrupts the Vitamin K cycle and blood coagulation.
Conclusion
The metabolism of warfarin to this compound is a pivotal event in its pharmacology. This metabolic step, primarily mediated by CYP2C9 for the potent S-enantiomer, serves as the main route of inactivation and elimination. The resulting metabolite, this compound, has negligible anticoagulant activity but plays a significant role in a feedback inhibition loop on CYP2C9. This intricate interplay between metabolism, activity, and enzyme inhibition underscores the complexity of warfarin therapy and provides a molecular basis for the observed interindividual variability in patient response. A thorough understanding of this metabolic pathway is essential for the development of safer anticoagulants, the management of drug-drug interactions, and the advancement of personalized medicine in the field of anticoagulation.
References
- 1. The pharmacokinetics and pharmacodynamics of single dose (R)- and (S)-warfarin administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased Warfarin Clearance with the CYP2C9 R150H (*8) Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Hydroxywarfarin
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. This method is applicable for the analysis of this compound in plasma samples and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Warfarin is a commonly prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations and those of its metabolites.[1][2] The metabolism of warfarin is complex, with this compound being a major metabolite formed primarily by the cytochrome P450 enzyme CYP2C9.[3] The concentration of this compound can provide insights into the metabolic activity of CYP2C9 and can be a valuable biomarker in assessing drug response and potential drug-drug interactions.[1] The HPLC methods outlined below provide the necessary sensitivity and selectivity for the accurate quantification of this compound in biological matrices.
Experimental Protocols
Two primary HPLC methods are presented: a UV detection method and a more sensitive fluorescence detection (FLD) method.
Method 1: HPLC with UV Detection
This method is a cost-effective and straightforward approach for the simultaneous determination of warfarin and this compound.
Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge by washing with 2 mL of 1% methanol (pH 2.8, adjusted with orthophosphoric acid).[1]
-
Vortex the plasma sample and load it onto the conditioned SPE cartridge.
-
Elute the retained warfarin and this compound with 2 mL of acetonitrile.
-
Evaporate the collected organic phase to dryness under a stream of nitrogen gas in a water bath at 60°C.
-
Reconstitute the dried residue with 200 µL of Milli-Q water.
-
Inject 50 µL of the reconstituted solution into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu LC-10AD VP solvent delivery module, Shimadzu SPD-10A VP UV–VIS detector |
| Column | C18 (Phenomenex, 150 × 4.6 mm, 5 µm) |
| Mobile Phase | Isopropanol and Potassium Phosphate Buffer (40:60, v/v). The buffer is prepared with dipotassium hydrogen phosphate, and the pH is adjusted to 7.0 with potassium dihydrogen orthophosphate. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 100 µL |
| Detection | UV at 308 nm |
| Internal Standard | Carbamazepine |
Method 2: HPLC with Fluorescence Detection (HPLC-FLD)
This method offers enhanced sensitivity for the quantification of this compound, making it suitable for studies requiring low detection limits.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution (naproxen).
-
Acidify the sample by adding 10 µL of 0.05 mol/L acetic acid and vortex for 30 seconds.
-
Extract the analytes by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer 2.7 mL of the upper organic phase to a clean glass tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 150 µL of the mobile phase.
-
Inject 50 µL of the reconstituted solution into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Shimadzu 10A VP HPLC system with fluorescence detector |
| Column | Fortis® reversed-phase diphenyl column (150 × 4.6 mm, 3 µm) |
| Mobile Phase | Phosphate buffer (25 mmol/L) / Methanol / Acetonitrile (70:20:10, v/v/v), adjusted to pH 7.4. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 50 µL |
| Detection | Fluorescence, Excitation: 310 nm, Emission: 390 nm |
| Internal Standard | Naproxen |
Quantitative Data Summary
The performance characteristics of the described HPLC methods are summarized in the tables below.
Table 1: HPLC-UV Method Performance
| Parameter | This compound | Warfarin |
| Linearity Range | 0.1 - 5.0 µg/mL | 0.1 - 5.0 µg/mL |
| Retention Time | 2.9 min | 3.6 min |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Recovery | ~88% | ~93% |
| Intra-day Variation | < 9% | < 9% |
| Inter-day Variation | < 8% | < 8% |
Table 2: HPLC-FLD Method Performance
| Parameter | This compound | Warfarin |
| Linearity Range | 0.01 - 25 µg/mL | 0.01 - 25 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL | 0.003 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | 0.01 µg/mL |
| Intra-day Precision (RSD) | 7.3% | 8.9% |
| Intra-day Accuracy (Relative Error) | 10.5% | 10.4% |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HPLC.
Conclusion
The described HPLC methods with either UV or fluorescence detection are proven to be reliable and effective for the quantification of this compound in plasma. The choice between the methods will depend on the required sensitivity of the assay. The detailed protocols and performance data provided in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry.
References
- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 7-Hydroxywarfarin in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 7-Hydroxywarfarin, the primary metabolite of S-warfarin, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Warfarin is a widely prescribed anticoagulant with a narrow therapeutic window, making the monitoring of its metabolism crucial for therapeutic drug management and drug-drug interaction studies. The method described herein utilizes a simple protein precipitation extraction procedure and a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and a wide dynamic range suitable for clinical research applications.
Introduction
Warfarin, a commonly used oral anticoagulant, is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3-5 times more potent than the R-enantiomer and is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to S-7-hydroxywarfarin.[1][2][3][4] Given the significant inter-individual variability in warfarin response and the potential for drug-drug interactions affecting CYP2C9 activity, accurate quantification of this compound is essential for understanding warfarin metabolism and ensuring patient safety.[1] This protocol provides a reliable LC-MS/MS method for the determination of this compound in human plasma.
Warfarin Metabolism Pathway
The metabolic pathway of warfarin is complex, involving several cytochrome P450 enzymes that produce various hydroxylated metabolites. The primary pathway for the more potent S-warfarin is its conversion to S-7-hydroxywarfarin, a reaction predominantly catalyzed by CYP2C9.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 7-Hydroxywarfarin Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is 3-5 times more potent than the (R)-enantiomer[1]. The primary metabolite of the more active (S)-warfarin is (S)-7-hydroxywarfarin, formed through metabolism by the cytochrome P450 enzyme CYP2C9[1][2]. Consequently, the ability to resolve and quantify the enantiomers of 7-hydroxywarfarin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of HPLC Methods
The following table summarizes various validated HPLC methods for the chiral separation of this compound enantiomers, providing a clear comparison of their experimental parameters.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Type | Reverse Phase HPLC | Reverse Phase HPLC | Reverse Phase HPLC |
| Chiral Stationary Phase | Chiral CD-Ph | Astec CHIROBIOTIC® V | Chiralcel OD-RH |
| Column Dimensions | - | 100 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm (analytical), 10 mm x 4.6 mm (guard) |
| Mobile Phase | 0.5% KH2PO4 (pH 3.5):Methanol (41:59, v/v) | Gradient: A) 5 mM Ammonium Acetate (pH 4.0) in Water; B) Acetonitrile | - |
| Flow Rate | 0.5 mL/min | Gradient Elution | - |
| Detection | UV at 305 nm | MS/MS | - |
| Internal Standard | p-chlorowarfarin | Warfarin-d5 | Diclofenac sodium |
| Sample Preparation | Solid-Phase Extraction (Oasis HLB) | Protein Precipitation | Liquid-Liquid Extraction (diethyl ether-chloroform) |
| Lower Limit of Quantification | 2.5 ng/mL for each enantiomer | 0.1 nM (~0.04 ng/mL) for S-7-hydroxywarfarin | 3 ng/mL for each enantiomer |
| Recovery | > 91.8% | 82.9 – 96.9% | - |
| Retention Time (S-7-OH-warfarin) | Not specified | 4.61 min | Not specified |
| Retention Time (R-7-OH-warfarin) | Not specified | 4.14 min | Not specified |
| Reference | Miura et al.[2] | Zhang et al.[1] | Chen et al. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Determination of Warfarin and this compound Enantiomers
This protocol is based on the method described by Miura et al. for the analysis of human plasma samples.
1. Materials and Reagents:
-
(R)- and (S)-warfarin standards
-
(R)- and (S)-7-hydroxywarfarin standards
-
p-chlorowarfarin (Internal Standard)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Human plasma
-
Oasis HLB solid-phase extraction cartridges
2. Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add the internal standard (p-chlorowarfarin).
-
Load the plasma sample onto the conditioned Oasis HLB cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Chiral CD-Ph column.
-
Mobile Phase: A mixture of 0.5% KH2PO4 (pH adjusted to 3.5 with phosphoric acid) and methanol in a 41:59 (v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 305 nm.
-
Injection Volume: Appropriate volume based on system sensitivity.
4. Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Identify and quantify the enantiomers of warfarin and this compound based on their retention times and peak areas relative to the internal standard.
Protocol 2: Chiral HPLC-MS/MS Method for Quantification of Warfarin Enantiomers and Metabolites
This protocol is adapted from the work of Zhang et al. for the sensitive detection of warfarin and its metabolites in human plasma.
1. Materials and Reagents:
-
(R)- and (S)-warfarin standards
-
S-7-hydroxywarfarin standard
-
Warfarin-d5 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Human plasma
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing 30 nM of warfarin-d5 as the internal standard.
-
Vortex the sample for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant and evaporate to dryness under nitrogen at 50°C.
-
Reconstitute the dried sample in 100 µL of a methanol-water mixture (15:85, v/v).
3. HPLC-MS/MS Conditions:
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: 100% acetonitrile.
-
Gradient Program:
-
Start with 10% B, hold for 0.2 min.
-
Linearly increase to 40% B over 5 min.
-
Hold at 40% B for 1 min.
-
Re-equilibrate with 10% B for 2 min.
-
-
Detection: Tandem Mass Spectrometry (MS/MS) with appropriate MRM transitions for each analyte and the internal standard.
4. Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
The elution order observed is R-7-OH-warfarin (4.14 min) followed by S-7-OH-warfarin (4.61 min).
-
Quantify the analytes based on the peak area ratios relative to the deuterated internal standard.
Visualizations
Caption: Workflow for HPLC-UV analysis with Solid-Phase Extraction.
Caption: Workflow for HPLC-MS/MS analysis with Protein Precipitation.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 7-Hydroxywarfarin from Plasma
Introduction
7-Hydroxywarfarin is the primary metabolite of warfarin, a widely prescribed oral anticoagulant. The monitoring of both warfarin and its metabolites in plasma is crucial for therapeutic drug management, pharmacokinetic studies, and in evaluating drug-drug interactions and patient compliance.[1][2] Solid-phase extraction (SPE) is a robust and selective method for the extraction and purification of this compound from complex biological matrices like plasma, offering advantages over traditional liquid-liquid extraction by minimizing interferences and improving recovery.[3] This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma using reversed-phase SPE cartridges, along with compiled performance data from various studies.
Principle of the Method
This protocol utilizes a reversed-phase solid-phase extraction mechanism. Plasma samples are first acidified to ensure that this compound is in a neutral, less polar form, which enhances its retention on a nonpolar stationary phase (such as C18). After loading the sample, the cartridge is washed with a weak organic solvent to remove polar interferences. Finally, the this compound is eluted with a strong organic solvent. Subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Warfarin standard (for simultaneous analysis, if required)
-
Internal Standard (e.g., Carbamazepine, p-chlorowarfarin)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid or Formic acid
-
Potassium dihydrogen orthophosphate
-
Human plasma (drug-free)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL; Oasis HLB)
Protocol 1: C18-Based Solid-Phase Extraction
This protocol is adapted from a method for the simultaneous determination of warfarin and this compound in human plasma.
1. Sample Preparation: a. To 1 mL of plasma sample (standard, quality control, or patient sample), add 10 µL of a 1 mg/mL internal standard solution (e.g., carbamazepine in methanol). b. Vortex the sample vigorously for 30 seconds.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (100 mg, 3 mL) by passing 2 mL of 1% methanol in water (pH adjusted to 2.8 with orthophosphoric acid).
3. Sample Loading: a. Load the pre-treated plasma sample onto the conditioned C18 cartridge. Allow the sample to pass through the sorbent at a slow, steady rate.
4. Washing: a. Although not explicitly detailed in the source, a typical wash step after loading would involve passing a small volume (e.g., 1 mL) of a weak solvent, such as 5% methanol in water, to remove hydrophilic impurities.
5. Elution: a. Elute the retained this compound and warfarin from the cartridge with 2 mL of acetonitrile. b. The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Protocol 2: Oasis HLB-Based Solid-Phase Extraction
This protocol is based on a method for the simultaneous determination of warfarin and this compound enantiomers.
1. Sample Preparation: a. Use 200 µL of plasma for the analysis.
2. SPE Procedure: a. The specific conditioning, loading, washing, and elution steps for the Oasis HLB cartridge were not detailed in the abstract but resulted in high recovery. A general procedure for a hydrophilic-lipophilic balanced sorbent would involve: i. Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the Oasis HLB cartridge. ii. Loading: Load the plasma sample. iii. Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences. iv. Elution: Elute the analytes with 1 mL of methanol or acetonitrile.
Data Presentation
The following tables summarize quantitative data for the solid-phase extraction of this compound from plasma as reported in various studies.
| Parameter | Value | Matrix | SPE Sorbent | Analytical Method | Reference |
| Recovery | |||||
| This compound | ~88% | Human Plasma | C18 | HPLC-UV | |
| Warfarin | ~93% | Human Plasma | C18 | HPLC-UV | |
| Overall (Warfarin & Metabs) | ~85% | Human Plasma | C18 | HPLC-UV | |
| All Analytes (Enantiomers) | >91.8% | Human Plasma | Oasis HLB | HPLC-UV | |
| Limit of Quantification (LLOQ) | |||||
| This compound | 0.05 µg/mL | Human Plasma | C18 | HPLC-UV | |
| This compound | 0.01 µg/mL | Rat Plasma | N/A (LLE) | HPLC-FLD | |
| (R/S)-7-Hydroxywarfarin | 2.5 ng/mL | Human Plasma | Oasis HLB | HPLC-UV | |
| 7-OH-Warfarin Enantiomers | 1.00 ng/mL | Rat Plasma | N/A (PPT) | LC-MS/MS | |
| S-7-Hydroxywarfarin | 0.1 nM (~0.04 ng/mL) | Human Plasma | N/A (PPT) | HPLC-MS/MS | |
| Linearity Range | |||||
| This compound | 0.1 - 5.0 µg/mL | Human Plasma | C18 | HPLC-UV | |
| This compound | 0.01 - 25 µg/mL | Rat Plasma | N/A (LLE) | HPLC-FLD |
N/A (LLE): Not Applicable (Liquid-Liquid Extraction was used in this study). N/A (PPT): Not Applicable (Protein Precipitation was used).
Visualizations
Experimental Workflow
Caption: General Workflow for Solid-Phase Extraction of this compound from Plasma.
Metabolic Pathway of Warfarin
Caption: Simplified Metabolic Pathway of Warfarin to this compound.
References
- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Assay for Measuring 7-Hydroxywarfarin Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, has a narrow therapeutic window, and its efficacy and safety are significantly influenced by its metabolism. The more potent S-enantiomer of warfarin is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to its major, inactive metabolite, S-7-hydroxywarfarin.[1][2] The rate of this hydroxylation reaction is a critical determinant of warfarin's clearance and, consequently, its anticoagulant effect.[1] Therefore, in vitro assays that accurately measure the formation of 7-hydroxywarfarin are essential tools in drug development for assessing potential drug-drug interactions and for studying the impact of genetic polymorphisms on warfarin metabolism.[1][3] This application note provides a detailed protocol for an in vitro assay to measure this compound formation using human liver microsomes (HLMs) or recombinant CYP2C9, followed by quantification using high-performance liquid chromatography (HPLC).
Principle
This assay measures the catalytic activity of CYP2C9 by incubating S-warfarin with a source of the enzyme (HLMs or recombinant CYP2C9) in the presence of a necessary cofactor, NADPH. The reaction is terminated, and the amount of this compound produced is quantified. This allows for the determination of enzyme kinetics and the assessment of potential inhibitors or inducers of CYP2C9.
Signaling Pathway: S-Warfarin Metabolism
The primary metabolic pathway for the deactivation of S-warfarin is the hydroxylation at the 7-position, a reaction catalyzed by CYP2C9.
Caption: Metabolic conversion of S-Warfarin to this compound by CYP2C9.
Experimental Workflow
The following diagram outlines the key steps in the in vitro assay for measuring this compound formation.
Caption: Experimental workflow for the in vitro this compound formation assay.
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for S-Warfarin 7-Hydroxylation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or nmol P450) | Reference |
| Human Liver Microsomes (HLMs) | 3.3 ± 0.3 | 6.9 ± 0.2 pmol/min/mg protein | |
| Recombinant CYP2C9 | 2.3 (1.9 to 2.7, 95% CI) | 68 pmol/min/nmol P450 | |
| COS-7 cell-expressed CYP2C9 | 3.03 ± 0.38 | 0.1 ± 0.002 min⁻¹ |
Table 2: IC50 Values for Inhibition of this compound Formation
| Inhibitor | Enzyme Source | IC50 (μM) | Reference |
| Noscapine | Human Liver Microsomes (HLMs) | 6.5 ± 0.7 | |
| Noscapine | Recombinant CYP2C9.1 | 2.6 ± 0.1 | |
| Piperine | Human Liver Microsomes (HLMs) | 14.2 | |
| Piperine | Rat Liver Microsomes | 3.2 |
Experimental Protocols
Materials and Reagents
-
Human Liver Microsomes (HLMs) or recombinant human CYP2C9
-
S-Warfarin
-
This compound standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+) or 20 mM NADPH solution
-
Acetonitrile or Methanol (HPLC grade) for reaction termination
-
Internal standard for analytical quantification (e.g., 7-hydroxycoumarin or p-chlorowarfarin)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifiers
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
HPLC system with Fluorescence (FLD) or Tandem Mass Spectrometry (MS/MS) detector
-
Analytical column (e.g., C18 or chiral column)
-
Pipettes and general laboratory consumables
Assay Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of S-warfarin and this compound in a suitable solvent (e.g., methanol).
-
Prepare the NADPH regenerating system or a 20 mM NADPH solution in buffer.
-
Prepare the internal standard solution in the termination solvent.
-
-
Incubation Procedure:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. For a typical 200 µL final volume, add:
-
Potassium phosphate buffer (to final volume)
-
HLMs (e.g., final concentration of 0.5 mg/mL) or recombinant CYP2C9 (e.g., 25 nM)
-
S-warfarin (at various concentrations for kinetic studies, or a fixed concentration near the Km for inhibition studies, e.g., 2.5 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH solution.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Analytical Method (HPLC-FLD Example)
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase column (e.g., C18 or diphenyl, 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase: An isocratic or gradient mixture of phosphate buffer/methanol/acetonitrile. For example, a mobile phase of 25 mmol L⁻¹ phosphate buffer (pH 7.4)/methanol/acetonitrile (70:20:10, v/v/v) can be used.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 310 nm and emission at 390 nm.
-
Quantification: Create a standard curve of this compound of known concentrations to quantify the amount of metabolite formed in the experimental samples.
Analytical Method (LC-MS/MS)
For higher sensitivity and specificity, LC-MS/MS is the preferred method.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For example, the transition for hydroxylated warfarin metabolites can be m/z 323.1 → 177.0.
-
Sample Preparation: Simple protein precipitation is often sufficient.
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of this compound formation, a key reaction in the metabolism of warfarin. The described methods, utilizing either HLMs or recombinant CYP2C9, coupled with robust analytical techniques like HPLC-FLD or LC-MS/MS, are crucial for characterizing the activity of CYP2C9 and for evaluating the potential for drug-drug interactions with warfarin. Adherence to these protocols will enable researchers to generate reliable and reproducible data for drug development and pharmacogenetic studies.
References
- 1. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Warfarin Metabolism in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed oral anticoagulant, exhibits a narrow therapeutic index and significant inter-individual variability in patient response. This variability is largely attributed to genetic polymorphisms in cytochrome P450 (CYP) enzymes responsible for its metabolism. Understanding the metabolic pathways of warfarin is crucial for predicting drug-drug interactions, assessing patient-specific dosing requirements, and developing safer anticoagulants. Human liver microsomes (HLMs) serve as a standard in vitro model to study hepatic metabolism, providing a valuable tool to investigate the enzymatic kinetics of warfarin biotransformation. These application notes provide a detailed protocol for assessing warfarin metabolism in HLMs.
Warfarin is administered as a racemic mixture of R- and S-enantiomers, with the S-enantiomer being 3-5 times more potent than the R-enantiomer.[1] The two enantiomers are metabolized by different CYP isoforms. The primary metabolic pathway for the more potent S-warfarin is 7-hydroxylation, predominantly catalyzed by CYP2C9.[2] Other minor metabolites of S-warfarin include 4'-, 6-, and 8-hydroxywarfarin. R-warfarin is metabolized by multiple CYPs, including CYP1A2, CYP3A4, and CYP2C19, to form 6-, 7-, 8-, and 10-hydroxywarfarin.[1]
Data Presentation
The following tables summarize key quantitative data for warfarin metabolism in human liver microsomes. These values can be used as a reference for experimental design and data interpretation.
Table 1: Typical Experimental Conditions for Warfarin Metabolism Assay in Human Liver Microsomes
| Parameter | Value | Reference |
| HLM Protein Concentration | 0.1 - 1.0 mg/mL | [3] |
| Warfarin Concentration | 1 - 100 µM | [4] |
| NADPH Concentration | 1 mM | |
| Incubation Buffer | 100 mM Potassium Phosphate, pH 7.4 | |
| Incubation Temperature | 37°C | |
| Incubation Time | 0 - 60 minutes | |
| Reaction Termination | Acetonitrile or other organic solvent |
Table 2: Kinetic Parameters for S-Warfarin Metabolism in Human Liver Microsomes
| Metabolic Pathway | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| (S)-7-hydroxylation | CYP2C9 | 3.3 - 6.9 | Not consistently reported | |
| (S)-6-hydroxylation | CYP2C9 | 3.6 - 8.4 | Not consistently reported |
Note: Vmax values can vary significantly depending on the specific batch of human liver microsomes and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting a warfarin metabolism assay using human liver microsomes.
Materials and Reagents
-
Pooled Human Liver Microsomes (stored at -80°C)
-
Racemic warfarin or individual S- and R-warfarin enantiomers
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
1 M Potassium Phosphate Buffer, pH 7.4
-
Warfarin metabolite standards (e.g., 7-hydroxywarfarin, 10-hydroxywarfarin, etc.)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
HPLC-UV, HPLC-fluorescence, or LC-MS/MS system
Experimental Workflow Diagram
Caption: Experimental workflow for warfarin metabolism assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of warfarin (e.g., 10 mM in methanol) and dilute to the desired working concentrations in the phosphate buffer.
-
Prepare the NADPH regenerating system solution or a 20 mM NADPH stock solution in phosphate buffer. Keep on ice.
-
-
Microsome Preparation:
-
Thaw the human liver microsomes on ice immediately before use.
-
Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted human liver microsomes, phosphate buffer, and warfarin solution.
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding the NADPH solution. The final volume of the incubation mixture is typically 200 µL.
-
Incubate at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction at each time point by adding an equal or greater volume of cold acetonitrile (e.g., 200 µL).
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
Analytical Method:
-
Analyze the formation of warfarin metabolites in the supernatant using a validated analytical method such as HPLC with fluorescence detection or LC-MS/MS.
-
An example of HPLC-fluorescence detection uses excitation and emission wavelengths of 310 nm and 390 nm, respectively, for warfarin and its hydroxylated metabolites.
-
For LC-MS/MS analysis, specific parent-product ion transitions for warfarin and each metabolite should be used for sensitive and specific quantification.
-
Data Analysis
-
Quantification:
-
Generate a standard curve for each metabolite using authentic standards to quantify the amount of metabolite formed in each sample.
-
Plot the concentration of the metabolite formed against incubation time.
-
-
Enzyme Kinetics:
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of warfarin.
-
Measure the initial velocity of metabolite formation at each substrate concentration (typically within the linear range of the time course).
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Warfarin Metabolic Pathway
The metabolism of warfarin is a complex process involving multiple cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study the Effects of 7-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxywarfarin is a primary metabolite of the widely used anticoagulant, warfarin. The metabolism of warfarin, primarily mediated by cytochrome P450 enzymes such as CYP2C9, results in the formation of several hydroxylated metabolites, with this compound being one of the most significant.[1][2][3][4][5] Understanding the cellular effects of this compound is crucial for a comprehensive assessment of the safety and efficacy of warfarin therapy, as metabolites can possess their own biological activities or modulate the effects of the parent drug. These application notes provide detailed protocols for a panel of cell-based assays to characterize the effects of this compound on cell viability, apoptosis, and its potential impact on the vitamin K cycle.
Data Presentation
The following tables are designed to be populated with experimental data obtained from the described protocols.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Time Point (hr) | IC50 (µM) |
| e.g., HepG2 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., HEK293 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| e.g., Jurkat | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Assay | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |
| e.g., HepG2 | Annexin V/PI Staining | e.g., 10, 50, 100 | Data to be determined | N/A |
| Caspase-3/7 Activity | e.g., 10, 50, 100 | N/A | Data to be determined | |
| e.g., Jurkat | Annexin V/PI Staining | e.g., 10, 50, 100 | Data to be determined | N/A |
| Caspase-3/7 Activity | e.g., 10, 50, 100 | N/A | Data to be determined |
Table 3: Effect of this compound on Vitamin K Epoxide Reductase (VKOR) Activity
| Compound | Concentration (µM) | VKOR Inhibition (%) |
| Warfarin | e.g., 1, 10, 100 | Positive Control Data |
| This compound | e.g., 1, 10, 100 | Reported to have lost inhibitory efficacy |
| 6-Hydroxywarfarin | e.g., 1, 10, 100 | Reported to have similar inhibition to warfarin |
Mandatory Visualizations
Figure 1. Simplified metabolic pathway of warfarin to this compound.
Figure 2. General workflow for studying this compound effects.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CYP2C9-catalyzed metabolism of S-warfarin to this compound in vivo and in vitro in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Warfarin and its Major Metabolite, 7-Hydroxywarfarin, in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Warfarin is a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic events.[1][2] Due to its narrow therapeutic index and significant inter-individual variability in dose response, therapeutic drug monitoring (TDM) of warfarin is crucial. Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being 3 to 5 times more potent.[3] The metabolism of warfarin is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, the highly polymorphic CYP2C9 is responsible for the 7-hydroxylation of the more potent (S)-warfarin to its major metabolite, (S)-7-hydroxywarfarin.[3][4] Therefore, the simultaneous quantification of warfarin and 7-hydroxywarfarin in plasma can provide valuable insights into warfarin's metabolism, aid in dose adjustments, and serve as a phenotypic marker for CYP2C9 activity.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of warfarin and this compound in human plasma. While this compound is a key analyte in this context, a stable isotope-labeled compound, such as warfarin-d5, is the preferred internal standard (IS) for quantitative analysis due to its similar physicochemical properties and chromatographic behavior, which ensures high accuracy and precision.
Signaling Pathway: Warfarin Metabolism
The metabolic conversion of S-warfarin to S-7-hydroxywarfarin is a critical pathway in its clearance, primarily catalyzed by the CYP2C9 enzyme. Monitoring the levels of both the parent drug and this metabolite is important for understanding patient-specific metabolism.
Figure 1: Metabolic pathway of S-warfarin to S-7-hydroxywarfarin.
Experimental Protocols
This section outlines the detailed methodology for the simultaneous quantification of warfarin and this compound in plasma.
1. Materials and Reagents
-
Warfarin and this compound reference standards
-
Warfarin-d5 (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of warfarin, this compound, and warfarin-d5 (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a methanol-water (1:1, v/v) mixture to create combined working standards for calibration curve and quality control (QC) samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards. A typical concentration range is 5-2000 ng/mL for both warfarin and this compound.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a fixed amount of the internal standard (warfarin-d5) working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Warfarin: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
Warfarin-d5 (IS): Precursor ion → Product ion
-
-
Experimental Workflow
The overall analytical process, from sample receipt to data analysis, is depicted in the following workflow diagram.
Figure 2: Experimental workflow for plasma sample analysis.
Data Presentation
The performance of the LC-MS/MS method is summarized in the following tables. The data presented are representative of typical validation results for such an assay.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|---|---|---|
| Warfarin | 5 - 2000 | y = 0.002x + 0.001 | > 0.99 |
| this compound | 5 - 2000 | y = 0.0015x + 0.0008 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
|---|---|---|---|---|---|---|
| Warfarin | Low | 15 | 98.5 | 5.2 | 101.2 | 6.8 |
| Medium | 500 | 102.1 | 3.8 | 103.5 | 4.5 | |
| High | 1800 | 99.2 | 2.5 | 98.7 | 3.1 | |
| This compound | Low | 15 | 97.8 | 6.1 | 99.5 | 7.2 |
| Medium | 500 | 101.5 | 4.2 | 102.8 | 5.3 |
| | High | 1800 | 100.3 | 3.1 | 99.1 | 4.0 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Warfarin | Low | 88.2 | 95.1 |
| High | 91.5 | 96.8 | |
| This compound | Low | 85.7 | 93.5 |
| High | 89.1 | 94.2 |
| Warfarin-d5 (IS) | - | 90.3 | 96.2 |
Conclusion
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the simultaneous quantification of warfarin and its primary metabolite, this compound, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reliability of the results. This method is suitable for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and investigations into drug-drug interactions involving the CYP2C9 enzyme.
References
- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of warfarin and this compound in rat plasma by HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Stable Isotope-Labeled 7-Hydroxywarfarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis and as tracers to elucidate metabolic pathways. 7-Hydroxywarfarin is the major metabolite of the widely used anticoagulant, S-warfarin, formed primarily by the cytochrome P450 enzyme CYP2C9.[1][2] Understanding the formation and fate of this metabolite is crucial for characterizing the pharmacokinetic variability and drug-drug interaction potential of warfarin. This document provides detailed protocols for the chemical synthesis of stable isotope-labeled this compound, specifically this compound-d5, to support DMPK research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₅ | [3] |
| Molecular Weight | 324.33 g/mol | [4] |
| Melting Point | 220 °C | [4] |
| Solubility | Soluble in DMSO and Methanol | |
| LogP | 3.315 |
Table 1: Physicochemical Properties of this compound.
Metabolic Pathway of Warfarin
S-warfarin is metabolized by CYP2C9 to its primary metabolite, S-7-hydroxywarfarin. This metabolite can then act as a competitive inhibitor of CYP2C9, creating a feedback loop that can influence the overall clearance of the parent drug.
Caption: Metabolic activation and feedback inhibition of CYP2C9 by this compound.
Experimental Protocols
The synthesis of this compound-d5 is a multi-step process that begins with the preparation of two key precursors: 7-hydroxy-4-hydroxycoumarin and 4-(phenyl-d5)-3-buten-2-one. These are then combined in a final condensation step to yield the desired labeled product.
Synthesis of 7-Hydroxy-4-hydroxycoumarin
The synthesis of 7-hydroxy-4-hydroxycoumarin can be achieved through the Pechmann condensation of resorcinol with malic acid.
Caption: Workflow for the synthesis of 7-Hydroxy-4-hydroxycoumarin.
Materials:
-
Resorcinol
-
Malic Acid
-
Concentrated Sulfuric Acid
-
Nitrobenzene (optional, as solvent)
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add resorcinol and a stoichiometric amount of malic acid.
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur.
-
Heating: Heat the reaction mixture to 125-130°C for approximately 30 minutes. The use of nitrobenzene as a solvent can help to prevent solidification of the reaction mass.
-
Quenching: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: The crude product can be purified by steam distillation to remove any nitrobenzene, followed by filtration and recrystallization from a suitable solvent such as ethanol.
Synthesis of 4-(phenyl-d5)-3-buten-2-one
This deuterated precursor is synthesized via a Claisen-Schmidt condensation between benzaldehyde-d5 and acetone.
Caption: Workflow for the synthesis of 4-(phenyl-d5)-3-buten-2-one.
Materials:
-
Benzaldehyde-d5 (commercially available)
-
Acetone
-
10% Sodium Hydroxide solution
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, dissolve benzaldehyde-d5 in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide, keeping the temperature below 30°C.
-
Acetone Addition: Add acetone dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Workup: Neutralize the reaction mixture with dilute hydrochloric acid. The product can be extracted with an organic solvent and purified by distillation or recrystallization from ethanol/water.
Synthesis of this compound-d5
The final step is the Michael addition of 7-hydroxy-4-hydroxycoumarin to 4-(phenyl-d5)-3-buten-2-one.
Caption: Final synthesis step for this compound-d5.
Materials:
-
7-Hydroxy-4-hydroxycoumarin
-
4-(phenyl-d5)-3-buten-2-one
-
Methanol
-
Aqueous Acid (for hydrolysis)
Procedure:
-
Reaction: React 7-hydroxy-4-hydroxycoumarin with 4-(phenyl-d5)-3-buten-2-one in methanol. This reaction proceeds via a Michael addition to form an intermediate cyclic methyl ketal.
-
Hydrolysis: The intermediate is then hydrolyzed in aqueous acid to yield the final product, this compound-d5.
-
Purification: The final product can be purified by column chromatography or recrystallization to achieve high purity.
Analytical Characterization
The synthesized stable isotope-labeled this compound should be thoroughly characterized to confirm its identity and purity.
Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum of this compound shows a precursor ion [M+H]+ at m/z 325.1071. For the d5-labeled compound, a mass shift of +5 would be expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum will confirm the position of the labels.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A chiral HPLC method can be used to separate the R- and S-enantiomers.
Quantitative Data
Stable isotope-labeled this compound is a critical tool for quantitative studies of warfarin metabolism. Table 2 summarizes the key kinetic parameters for the formation and inhibitory activity of this compound.
| Parameter | Value | Enzyme Source | Reference |
| Formation of this compound from S-Warfarin | |||
| Kₘ | 2.3 µM (1.9 to 2.7) | Recombinant CYP2C9 | |
| Vₘₐₓ | 68 pmol/min/nmol P450 (65 to 71) | Recombinant CYP2C9 | |
| Kₘ | 5.2 µM (4.3 to 6.1) | Human Liver Microsomes | |
| Vₘₐₓ | 173 pmol/min/mg protein (165 to 182) | Human Liver Microsomes | |
| Inhibition of CYP2C9 by this compound | |||
| Kᵢ | 8.5-fold higher than Kₘ for S-warfarin | Human Liver Microsomes | |
| IC₅₀ | ~8-fold higher than for warfarin | Recombinant CYP2C9 |
Table 2: Kinetic Parameters of this compound Formation and CYP2C9 Inhibition. (Values in parentheses represent 95% confidence intervals).
Conclusion
The synthesis of stable isotope-labeled this compound provides a valuable resource for researchers in drug metabolism and related fields. The detailed protocols and data presented in these application notes are intended to facilitate the in-house synthesis and application of this important analytical standard, ultimately contributing to a better understanding of warfarin's complex pharmacology.
References
- 1. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C19H16O5 | CID 54682507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 17834-03-6 [sigmaaldrich.com]
Application Notes and Protocols for 7-Hydroxywarfarin Detection Using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of monoclonal antibodies in the detection and quantification of 7-Hydroxywarfarin, a primary metabolite of the widely used anticoagulant, warfarin. The information is intended for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.
Introduction
Warfarin is a cornerstone of oral anticoagulant therapy. Its therapeutic efficacy is complicated by a narrow therapeutic index and significant inter-individual variability in dose response. This variability is largely attributed to genetic polymorphisms in enzymes responsible for its metabolism, primarily the cytochrome P450 enzyme CYP2C9. (S)-warfarin, the more potent enantiomer, is metabolized by CYP2C9 to (S)-7-hydroxywarfarin.[1][2] The concentration of this compound in plasma can serve as a crucial biomarker for CYP2C9 activity, offering insights into a patient's metabolic phenotype and aiding in dose individualization.[3]
Monoclonal antibodies (mAbs) offer high specificity and affinity, making them ideal tools for the development of sensitive and specific immunoassays for small molecules like this compound.[4] Such assays can provide a rapid and high-throughput alternative to traditional chromatographic methods like HPLC and LC-MS/MS for quantifying this compound in biological matrices.[3] This document outlines the principles and protocols for the development and application of a monoclonal antibody-based immunoassay for this compound.
Principle of Detection
The detection of this compound using monoclonal antibodies typically relies on a competitive enzyme-linked immunosorbent assay (ELISA) format. In this assay, a known amount of this compound conjugated to a carrier protein (the coating antigen) is immobilized on the surface of a microtiter plate. The sample containing the unknown amount of this compound is mixed with a limited amount of a specific anti-7-hydroxywarfarin monoclonal antibody. This mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized this compound conjugate for binding to the monoclonal antibody.
After an incubation period, unbound reagents are washed away. The amount of monoclonal antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a substrate for the enzyme results in a color change, which is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.
Data Presentation
The performance of a monoclonal antibody-based assay for this compound can be characterized by several key parameters. The following tables provide a template for summarizing the expected quantitative data from assay development and validation.
Table 1: Characteristics of a Hypothetical Anti-7-Hydroxywarfarin Monoclonal Antibody
| Parameter | Value |
| Antibody Isotype | IgG1 |
| Affinity (KD) | 1 x 10-9 M |
| Specificity | High for this compound |
| Cross-reactivity (Warfarin) | < 1% |
| Cross-reactivity (other metabolites) | < 0.5% |
Table 2: Performance of a Competitive ELISA for this compound
| Parameter | Value |
| Assay Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery (%) | 90 - 110% |
Experimental Protocols
The following sections provide detailed protocols for key experiments related to the development and use of a monoclonal antibody-based assay for this compound. These are generalized protocols and may require optimization.
Protocol 1: Production of Anti-7-Hydroxywarfarin Monoclonal Antibodies
This protocol outlines the generation of hybridomas producing monoclonal antibodies specific for this compound using traditional hybridoma technology.
1. Hapten-Carrier Conjugate Synthesis:
-
This compound is a small molecule (hapten) and must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to become immunogenic.
-
A derivative of this compound with a reactive carboxyl or amino group is synthesized to facilitate conjugation to the carrier protein using standard cross-linking chemistry (e.g., EDC/NHS chemistry).
2. Immunization:
-
BALB/c mice are immunized with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunizations are repeated every 2-3 weeks.
-
Serum from immunized mice is periodically tested for the presence of antibodies against this compound using an indirect ELISA with a this compound-BSA conjugate as the coating antigen.
3. Hybridoma Production:
-
Once a high antibody titer is achieved, the mouse with the best response is selected for fusion.
-
Spleen cells from the immunized mouse are fused with myeloma cells (e.g., Sp2/0-Ag14) in the presence of polyethylene glycol (PEG).
-
The fused cells are plated in 96-well plates in a selective medium (e.g., HAT medium) that allows only the growth of hybridoma cells.
4. Screening and Cloning:
-
Supernatants from wells with growing hybridoma colonies are screened for the presence of the desired antibodies using an indirect ELISA.
-
Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.
-
The subcloned hybridomas are expanded, and the secreted monoclonal antibodies are isotyped.
5. Antibody Purification:
-
The monoclonal antibodies are purified from the hybridoma culture supernatant using protein A or protein G affinity chromatography.
-
The purity and concentration of the antibody are determined by SDS-PAGE and UV-spectrophotometry, respectively.
Protocol 2: Competitive ELISA for this compound Quantification
This protocol describes a competitive ELISA for the quantification of this compound in biological samples.
1. Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations in the appropriate sample diluent (e.g., PBS).
-
Prepare the unknown samples by diluting them in the same diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the anti-7-hydroxywarfarin monoclonal antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Signal Development and Measurement:
-
Add 100 µL of an HRP substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards. A sigmoidal four-parameter logistic curve fit is typically used.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
Diagram 1: Monoclonal Antibody Production Workflow
Caption: Workflow for the production of monoclonal antibodies.
Diagram 2: Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound.
Diagram 3: Warfarin Metabolism Signaling Pathway
Caption: Metabolic pathway of (S)-warfarin to (S)-7-hydroxywarfarin.
References
- 1. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Warfarin analog inhibition of human CYP2C9-catalyzed S-warfarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantorsciences.com [avantorsciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Warfarin and Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of warfarin and its metabolites.
Troubleshooting Guide
Users often encounter challenges during HPLC method development and execution. This guide addresses common issues with potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Peaks | • Inappropriate mobile phase composition (incorrect solvent ratio or pH).[1][2][3] • Incorrect column selection (e.g., using an achiral column for enantiomers).[4][5] • Column degradation or contamination. • Flow rate is too high. • Inappropriate column temperature. | • Optimize the mobile phase ratio (e.g., adjust the acetonitrile/buffer ratio). A common starting point is acetonitrile:phosphate buffer pH 2.0 (40:60 v/v). • For enantiomers (R/S-warfarin), use a chiral stationary phase (CSP) like Chiralcel OD-RH or ChiraDex. For metabolites, consider a PFP (pentafluorophenyl) column. • Flush the column with a strong solvent or replace it if performance does not improve. • Optimize the flow rate; lower flow rates (e.g., 1.0 mL/min) can improve separation, though they increase run time. • Optimize column temperature. Temperatures around 40-45°C can improve peak shape and reduce viscosity. |
| Peak Tailing | • Secondary interactions between basic analytes (like warfarin) and acidic residual silanol groups on the silica-based column packing. • Mobile phase pH is too close to the analyte's pKa, causing inconsistent ionization. • Column overload (injecting too much sample). • Column bed deformation or a blocked frit. | • Lower the mobile phase pH (e.g., to pH 2.0-3.0) to protonate the silanol groups and minimize secondary interactions. • Use a highly end-capped column or a column with a different stationary phase (e.g., polar-embedded) to shield silanol groups. • Reduce the sample concentration or injection volume. • Reverse-flush the column or replace the column frit. If the issue persists, replace the column. |
| Ghost Peaks | • Contamination in the mobile phase, solvents, or additives. • Carryover from previous injections due to an improperly cleaned autosampler or injector. • System contamination (e.g., from pump seals, tubing). • Impurities being trapped on the column head and eluting during a gradient run. | • Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all buffers and additives. • Implement a robust needle wash protocol in your autosampler method, using a strong solvent. • Run blank gradients (without injection) to diagnose the source of the peak. If the peak is still present, the contamination is likely in the mobile phase or the system itself. • Purge the system and flush the column thoroughly. |
| Baseline Noise or Drift | • Air bubbles in the pump or detector. • Inadequate mobile phase mixing or degassing. • Contaminated mobile phase or column. • Leaking pump seals or fittings. • Detector lamp is failing. | • Degas the mobile phase thoroughly using sonication or an inline degasser. • Purge the pump to remove any air bubbles. • Use fresh, high-purity mobile phase. • Check all fittings for leaks and replace pump seals if necessary. • If the noise is periodic and sharp, it may be an electrical issue. If the lamp has been in use for a long time, consider replacing it. |
| Low Sensitivity / No Peaks | • Incorrect detector wavelength or settings. For warfarin, fluorescence detection is highly sensitive. • Sample is too dilute. • System leak, preventing the sample from reaching the detector. • Injection issue (e.g., clogged syringe, faulty injector rotor). • Analyte is not eluting from the column (mobile phase is too weak). | • For fluorescence detection of warfarin, use an excitation wavelength of ~310 nm and an emission wavelength of ~350-400 nm. For UV detection, ~280-300 nm is common. • Concentrate the sample or inject a larger volume (if not causing overload). • Systematically check for leaks from the injector to the detector. • Perform an injection with a standard to verify injector performance. • Increase the organic solvent percentage in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating R- and S-warfarin?
A1: A robust starting point for separating warfarin enantiomers is to use a chiral column, such as a Chiralcel OD-RH (150 x 4.6 mm, 5 µm), with an isocratic mobile phase. A common mobile phase is a mixture of acetonitrile and a low pH phosphate buffer (e.g., pH 2.0) in a 40:60 (v/v) ratio. A flow rate of 1.0 mL/min and a column temperature of 40-45°C are typical. Detection is best achieved with a fluorescence detector set to an excitation wavelength of 310 nm and an emission wavelength of 350 nm.
Q2: How can I simultaneously separate warfarin and its main hydroxylated metabolites?
A2: Separating warfarin from its metabolites (e.g., 4'-, 6-, 7-, and 10-hydroxywarfarin) requires a different approach than enantiomeric separation. A pentafluorophenyl (PFP) column has proven effective for providing the necessary selectivity in a short analysis time. A suitable mobile phase is a mixture of an ammonium acetate buffer (e.g., 15 mM, pH 7) and methanol in a 60:40 (v/v) ratio, run isocratically at a flow rate of around 0.7 mL/min.
Q3: My warfarin peak is tailing. What is the most likely cause and how do I fix it?
A3: Peak tailing for warfarin, which is an acidic compound but can interact via its basic functionalities, is often caused by secondary interactions with residual silanol groups on the surface of silica-based reversed-phase columns. To fix this, lower the pH of your mobile phase to around 2-3. This protonates the silanol groups, reducing their ability to interact with the analyte. Using a highly deactivated, end-capped column can also significantly improve peak shape.
Q4: What sample preparation method is recommended for analyzing warfarin in plasma?
A4: Protein precipitation is a simple and effective method for preparing plasma samples. This typically involves adding a cold organic solvent, like acetonitrile, to the plasma sample in a 3:1 or 4:1 ratio, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be directly injected into the HPLC system. Liquid-liquid extraction (LLE) is another common technique.
Q5: Should I use a UV or a Fluorescence detector for warfarin analysis?
A5: While warfarin can be detected by a UV detector (commonly around 300 nm), a fluorescence detector offers significantly higher sensitivity and selectivity, which is particularly advantageous when measuring low concentrations in biological matrices like plasma. Optimal fluorescence is typically achieved with an excitation wavelength of 310 nm and an emission wavelength of 350 nm.
HPLC Method Parameters
The following tables summarize published HPLC methods for the separation of warfarin enantiomers and metabolites, providing a starting point for method development.
Table 1: Chiral Separation of Warfarin Enantiomers
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) | Chiralcel OD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) | Acetonitrile : Phosphate Buffer (pH 2.0) |
| Composition | 40 : 60 (v/v), Isocratic | 40 : 60 (v/v), Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 45°C | 40°C |
| Detector | Fluorescence (FLD) | Fluorescence (FLD) |
| Wavelength (Ex/Em) | 310 nm / 350 nm | 310 nm / 350 nm |
| Internal Standard | Griseofulvin | Griseofulvin |
Table 2: Separation of Warfarin and its Metabolites
| Parameter | Method 3 | Method 4 |
| Analytes | S-Warfarin & 4'-, 6-, 7-, 10-OH Metabolites | Warfarin (Total) |
| Column | Kinetex PFP (100 x 3.0 mm, 2.6 µm) | Purospher STAR RP-18e |
| Mobile Phase | Methanol : Ammonium Acetate Buffer (15mM, pH 7) | Acetonitrile : KH2PO4 Buffer (0.01M, pH 6.5) |
| Composition | 40 : 60 (v/v), Isocratic | 30 : 70 (v/v), Isocratic |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Temperature | Not Specified | 30°C |
| Detector | Fluorescence (FLD) | UV (PDA) |
| Wavelength (Ex/Em) | 310 nm / 390 nm | 300 nm |
| Internal Standard | Naproxen | Phenylbutazone |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of R/S-Warfarin in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of standard warfarin solution and 10 µL of internal standard (Griseofulvin, 0.5 ppm).
-
Vortex the mixture briefly.
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 4 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
HPLC-FLD Analysis:
-
HPLC System: Agilent or equivalent with FLD.
-
Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) with a compatible guard column.
-
Column Temperature: 45°C.
-
Mobile Phase: 40:60 (v/v) mixture of Acetonitrile and Phosphate Buffer (pH 2.0).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Injection Volume: 20 µL.
-
FLD Settings:
-
Warfarin: Excitation 310 nm, Emission 350 nm.
-
Griseofulvin (IS): Excitation 300 nm, Emission 400 nm.
-
-
Data Analysis: Integrate the peaks for R-warfarin, S-warfarin, and the internal standard to determine their respective concentrations.
-
Protocol 2: Separation of S-Warfarin and Hydroxylated Metabolites
-
Sample Preparation (Microsomal Incubation Quenching):
-
This protocol is adapted from an in vitro metabolism study. The key is to stop the reaction and prepare the sample for injection.
-
Stop the microsomal incubation reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
HPLC-FLD Analysis:
-
HPLC System: Shimadzu or equivalent with FLD.
-
Column: Kinetex® PFP (100 x 3.0 mm, 2.6 µm).
-
Column Temperature: Ambient.
-
Mobile Phase: 40:60 (v/v) mixture of Methanol and 15 mM Ammonium Acetate buffer (pH 7).
-
Flow Rate: 0.7 mL/min (Isocratic).
-
Injection Volume: Not specified, start with 10-20 µL.
-
FLD Settings: Excitation 310 nm, Emission 390 nm for all analytes and the internal standard (Naproxen).
-
Data Analysis: Integrate peaks for warfarin and its metabolites to monitor their formation or depletion over time.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of warfarin.
Caption: General experimental workflow for warfarin analysis in plasma.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of 7-Hydroxywarfarin during extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address poor recovery of 7-Hydroxywarfarin during extraction procedures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors throughout the extraction workflow. The primary issues often relate to:
-
Suboptimal pH: Incorrect pH of the sample can lead to the ionization of this compound, reducing its affinity for the extraction solvent or sorbent.
-
Inappropriate Solvent/Sorbent Selection: The choice of extraction solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) is critical for efficient recovery.
-
Analyte Breakthrough: During SPE, the analyte can be prematurely eluted during the sample loading or washing steps if the conditions are not optimized.
-
Incomplete Elution: The elution solvent may not be strong enough to release the analyte from the SPE sorbent.
-
Analyte Degradation: this compound may degrade during sample processing due to factors like improper pH, temperature, or prolonged exposure to certain solvents.
Q2: How does pH affect the extraction of this compound?
This compound is an acidic compound due to its phenolic hydroxyl group and the enolic hydroxyl group in the 4-hydroxycoumarin ring. The pH of the aqueous sample significantly impacts its ionization state and, consequently, its solubility in organic solvents.
-
For Liquid-Liquid Extraction (LLE): To ensure this compound is in its neutral, non-ionized form, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. This increases its partition into an immiscible organic solvent. Acidifying the plasma sample with an acid like acetic acid before extraction is a common practice.[1]
-
For Solid-Phase Extraction (SPE) on Reversed-Phase Sorbents (e.g., C18, HLB): A lower pH ensures that this compound is in its neutral form, which enhances its retention on the nonpolar sorbent.[2]
Q3: Which extraction method is better for this compound: LLE or SPE?
Both LLE and SPE can yield high recovery rates for this compound if properly optimized. The choice often depends on the sample matrix, required sample cleanup, and available resources.
-
Solid-Phase Extraction (SPE): Generally offers cleaner extracts and higher concentration factors. Methods using Oasis HLB cartridges have reported recoveries greater than 91.8%.[3] C18 cartridges have also been used successfully with recoveries around 85%.[4]
-
Liquid-Liquid Extraction (LLE): Can be simpler and more cost-effective. However, it may be less clean and prone to emulsion formation. A two-step LLE method has been reported to achieve a recovery of 93.53% for warfarin.[5]
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
Issue: Low recovery of this compound after performing LLE.
| Potential Cause | Recommended Solution |
| Incorrect Sample pH | This compound is acidic. Ensure the sample (e.g., plasma) is acidified to a pH of approximately 2-4 before extraction to neutralize the molecule and improve its partitioning into the organic solvent. Acetic acid is a suitable choice for acidification. |
| Inappropriate Extraction Solvent | The polarity of the extraction solvent is crucial. For moderately polar compounds like this compound, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective. If using a less polar solvent, recovery may be low. |
| Insufficient Solvent Volume | A low solvent-to-sample volume ratio can lead to incomplete extraction. Increase the ratio to at least 5:1 (solvent:sample) to ensure efficient partitioning. |
| Emulsion Formation | Emulsions can trap the analyte and lead to poor phase separation and low recovery. To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| Analyte Degradation | Although less common during LLE, prolonged exposure to harsh pH conditions or elevated temperatures can degrade the analyte. Perform the extraction promptly and at room temperature or on ice. |
Poor Recovery in Solid-Phase Extraction (SPE)
Issue: Low recovery of this compound after performing SPE.
| Potential Cause | Recommended Solution |
| Improper Sorbent Conditioning | Failure to properly condition the sorbent can lead to poor retention. For reversed-phase sorbents (C18, HLB), condition with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer at the sample pH). |
| Analyte Breakthrough During Loading | If the sample pH is too high, this compound will be ionized and will not retain well on a reversed-phase sorbent. Acidify the sample to a pH of ~2-4 before loading. Also, ensure the sample loading flow rate is slow enough to allow for proper interaction with the sorbent. |
| Analyte Loss During Washing | The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water). Test different strengths to find the optimal balance between removing interferences and retaining the analyte. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). For this compound, methanol or acetonitrile are common elution solvents. Adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can help to ionize the acidic analyte and facilitate its release from a reversed-phase sorbent. |
| Insufficient Elution Volume | Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the sorbent bed. Try increasing the elution volume or performing a second elution. |
| Analyte Adsorption to Labware | Hydroxylated metabolites can sometimes adsorb to glass or plastic surfaces. Consider using silanized glassware or low-adsorption polypropylene tubes. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
-
Sample Preparation:
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Acidify the sample by adding 10 µL of 0.05 M acetic acid.
-
Vortex mix for 30 seconds.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex mix vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (approximately 2.7 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase used for your analytical method.
-
Vortex mix to dissolve the residue.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 50 µL) into the analytical system (e.g., HPLC-UV/FLD/MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is based on the use of a polymeric reversed-phase sorbent like Oasis HLB.
-
Sorbent Conditioning:
-
Condition the SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry out before loading the sample.
-
-
Sample Pre-treatment and Loading:
-
To 200 µL of plasma, add an appropriate internal standard.
-
Dilute the sample with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 1-2 minutes to remove any remaining aqueous solvent.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution to improve recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the analytical system.
-
Quantitative Data Summary
The following table summarizes reported recovery data for warfarin and its metabolites from various extraction methods.
| Analyte | Extraction Method | Matrix | Reported Recovery (%) | Reference |
| Warfarin and this compound | SPE (Oasis HLB cartridge) | Human Plasma | > 91.8 | |
| Warfarin and this compound | SPE (C18 cartridge) | Human Plasma | ~85 | |
| Warfarin | LLE (two-step) | Human Plasma | 93.53 ± 12.40 | |
| Warfarin and metabolites | Protein Precipitation | Human Plasma | 82.9 - 96.9 |
Note: Recovery can be highly dependent on the specific experimental conditions and the skill of the analyst. The values presented here should be considered as achievable targets with optimized protocols.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akademisains.gov.my [akademisains.gov.my]
Technical Support Center: Enhancing Low-Level 7-Hydroxywarfarin Detection
Welcome to the technical support center for the sensitive detection of 7-Hydroxywarfarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
For achieving the highest sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1] LC-MS/MS offers superior selectivity and lower limits of quantification compared to HPLC with UV or fluorescence detection.[2][3] One study reported a lower limit of quantification (LLOQ) of 1.0 ng/mL for this compound enantiomers in rat plasma using a chiral LC-MS/MS method.[1] Another highly sensitive LC-MS/MS method achieved an even lower LLOQ of approximately 0.04 ng/mL (0.1 nM) for S-7-hydroxywarfarin in human plasma.
Q2: I am not achieving the desired sensitivity with my current method. What are the key areas for optimization?
To improve sensitivity, consider the following areas:
-
Sample Preparation: Optimize your extraction method to maximize recovery and minimize matrix effects. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective for cleaning up complex matrices like plasma.[4]
-
Chromatography: Ensure your HPLC/UHPLC conditions are optimized for this compound. This includes the choice of column, mobile phase composition, and gradient. A C18 column is commonly used for separation.
-
Detection Method: If you are using HPLC with UV or fluorescence, switching to LC-MS/MS will provide a significant boost in sensitivity and selectivity. For fluorescence detection, ensure the excitation and emission wavelengths are optimized.
Q3: What are the common sample preparation techniques for this compound analysis from plasma?
The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins. While quick, it may result in a dirtier extract and more significant matrix effects compared to other methods.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent. It generally provides a cleaner sample than PPT.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method typically yields the cleanest extracts and the best sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material, such as residual silanols.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Extra-column Volume: Dead volume in the HPLC system (e.g., in tubing or connections) can cause peak broadening.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing agent, like a volatile acid (e.g., formic acid) or base, to the mobile phase to block active sites on the column.
-
Column Choice: Use a highly end-capped column to minimize silanol interactions.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to ensure this compound is in a single ionic state.
-
Minimize Extra-column Volume: Use tubing with a small internal diameter and ensure all connections are properly made.
Issue 2: Low Recovery During Sample Extraction
Possible Causes:
-
Suboptimal Extraction Solvent (LLE): The chosen organic solvent may not be efficient at extracting this compound from the sample matrix.
-
Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.
-
Incomplete Protein Precipitation: The ratio of precipitating solvent to sample may be insufficient.
Solutions:
-
Optimize LLE Solvent: Test a range of solvents with different polarities to find the one that provides the best recovery.
-
Optimize SPE Elution: Experiment with different elution solvents and volumes. Ensure the elution solvent is strong enough to disrupt the interaction between this compound and the sorbent.
-
Optimize PPT Conditions: Increase the ratio of precipitation solvent to the plasma sample to ensure complete protein removal.
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
Possible Causes:
-
Co-eluting Endogenous Components: Molecules from the biological matrix (e.g., phospholipids) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer source.
-
Insufficient Sample Cleanup: Simpler sample preparation methods like protein precipitation may not adequately remove interfering matrix components.
Solutions:
-
Improve Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like SPE or LLE to remove more of the interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method (e.g., change the gradient, use a different column) to separate this compound from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
Quantitative Data Summary
The following tables summarize the Lower Limits of Quantification (LLOQ) achieved by various analytical methods for this compound detection.
Table 1: LLOQ of this compound by HPLC with UV or Fluorescence Detection
| Method | Matrix | LLOQ | Reference |
| HPLC-UV | Human Plasma | 2.5 ng/mL | |
| HPLC-FLD | Rat Plasma | 10 ng/mL |
Table 2: LLOQ of this compound by LC-MS/MS
| Method | Matrix | LLOQ | Reference |
| Chiral LC-MS/MS | Rat Plasma | 1.0 ng/mL | |
| Chiral HPLC-MS/MS | Human Plasma | ~0.04 ng/mL (0.1 nM) |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the simultaneous determination of warfarin and this compound enantiomers in human plasma.
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This protocol is based on a method for the analysis of warfarin and its metabolites in human plasma.
-
To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen at 50°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity in this compound detection.
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Hydroxywarfarin in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7-hydroxywarfarin in plasma samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in plasma samples?
A1: The stability of this compound in plasma can be influenced by several factors, including storage temperature, the number of freeze-thaw cycles, and the duration of storage. Adherence to proper sample handling and storage protocols is crucial to prevent degradation.
Q2: How should I store plasma samples for short-term and long-term analysis of this compound?
A2: For short-term storage (up to 8 hours), samples can be kept at room temperature. For longer-term storage, freezing the plasma samples is necessary. Storage at -70°C for up to 30 days has been shown to maintain the stability of this compound.[1] While specific comparative data for -20°C and -80°C is limited, storage at ultra-low temperatures (-70°C or -80°C) is generally recommended for long-term stability of analytes in biological matrices.
Q3: How many times can I freeze and thaw my plasma samples without affecting this compound concentrations?
A3: this compound has been demonstrated to be stable for at least three freeze-thaw cycles.[1] Studies have shown that after three cycles, the concentration of this compound remains within acceptable limits of the initial concentration. To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample.
Q4: Does the choice of anticoagulant (e.g., EDTA, citrate) impact the stability of this compound in plasma?
A4: While the direct impact of different anticoagulants on the chemical stability of this compound has not been extensively detailed in the provided search results, EDTA is a commonly used anticoagulant in studies where this compound stability has been successfully demonstrated.[1] It is important to maintain consistency in the anticoagulant used across all study samples to avoid potential matrix effects that could influence analytical results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent this compound concentrations in stored samples. | Sample degradation due to improper storage. | Ensure samples are stored at appropriate temperatures (-70°C or colder for long-term storage) immediately after processing. Avoid prolonged exposure to room temperature. |
| Multiple freeze-thaw cycles. | Aliquot plasma samples into single-use volumes before freezing to minimize the number of freeze-thaw cycles for the bulk sample. | |
| High variability in results between replicates. | Inconsistent sample handling. | Standardize all sample handling procedures, including thawing time and temperature. Ensure complete thawing and vortexing of samples before extraction. |
| Analytical instrument variability. | Perform regular calibration and maintenance of the analytical instrument (e.g., HPLC, LC-MS/MS). Use an internal standard to correct for variations in extraction efficiency and instrument response. | |
| Presence of interfering peaks in the chromatogram. | Endogenous plasma components or contamination. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove interfering substances. Ensure the chromatographic method provides adequate separation of this compound from other matrix components. |
Quantitative Stability Data
The following tables summarize the stability of this compound in plasma under various conditions based on available literature.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Analyte Recovery (%) | Reference |
| 3 | 99.4 - 112.4 | [2] |
| 3 | Within 85-115% of nominal concentration | [1] |
| 3 | Accuracy ≥90.2% |
Table 2: Storage Stability of this compound in Plasma
| Storage Condition | Duration | Analyte Recovery (%) | Reference |
| Room Temperature | 8 hours | Within 85-115% of nominal concentration | |
| Ambient (Autosampler) | 24 hours | 91.9 - 97.7 (S- and R-7-OH-warfarin) | |
| -70°C | 30 days | Within 85-115% of nominal concentration |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
This protocol is suitable for the extraction of this compound from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples collected in EDTA tubes
-
Methanol-water (7:1, v/v)
-
Internal standard solution (e.g., warfarin-d5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 2250 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
In a microcentrifuge tube, mix 50 µL of plasma with 400 µL of methanol-water (7:1, v/v) containing the internal standard.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C for approximately 45 minutes.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction for HPLC-FLD Analysis
This protocol is suitable for the extraction of this compound from plasma samples prior to analysis by high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
Materials:
-
Rat plasma samples
-
Internal standard solution
-
0.05 mol L–1 acetic acid
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma sample, add 20 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 0.05 mol L–1 acetic acid and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (approximately 2.7 mL) to a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.
Visualizations
Caption: Experimental workflow for the collection, storage, and analysis of this compound in plasma.
Caption: Key factors influencing the stability of this compound in plasma samples.
References
Preventing degradation of 7-Hydroxywarfarin during sample preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of 7-Hydroxywarfarin degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the main factors that can cause this compound degradation?
A2: The primary factors that can contribute to the degradation of this compound include:
-
pH: As a phenolic compound, this compound's stability is expected to be pH-dependent. Acidic conditions, in particular, may negatively affect its stability and fluorescence properties.
-
Temperature: Although stable for short periods at elevated temperatures (e.g., 50°C for 50 minutes in plasma), prolonged exposure to high temperatures can lead to degradation.
-
Light: Coumarin derivatives are often susceptible to photodegradation. Exposure to direct sunlight or other sources of UV radiation should be minimized.
-
Oxidation: Phenolic compounds are prone to oxidation, which can be catalyzed by the presence of metal ions or reactive oxygen species.
Q3: What are the recommended storage conditions for this compound stock solutions and samples?
A3: For long-term storage, this compound solid material and stock solutions should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable. Biological samples (e.g., plasma) containing this compound should be frozen at -80°C as soon as possible after collection and kept frozen until analysis.
Q4: Is this compound stable during freeze-thaw cycles?
A4: Yes, studies have shown that this compound in human plasma is stable for at least three freeze-thaw cycles. However, to minimize the risk of degradation, it is good practice to aliquot samples to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Degradation during sample extraction. | - pH of extraction buffer: Ensure the pH of the extraction buffer is neutral to slightly basic (around pH 7.4). One study noted that acidic pH negatively affected the fluorescence signal of this compound[1]. - Temperature: Perform all extraction steps on ice or at reduced temperatures to minimize thermal degradation. |
| Inefficient extraction method. | - Protein Precipitation (PPE): This method has shown good recovery (82.9% to 95.6%) for this compound from plasma and is a simpler alternative to Solid-Phase Extraction (SPE)[2]. - Solid-Phase Extraction (SPE): If using SPE, ensure the C18 cartridges are properly conditioned. A study reported conditioning with 1% methanol at pH 2.8, followed by elution with acetonitrile[3]. | |
| High variability between replicate samples | Inconsistent sample handling. | - Minimize light exposure: Protect samples from light at all stages of preparation and analysis by using amber vials or covering tubes with aluminum foil. - Standardize timing: Ensure that the time between sample thawing, processing, and analysis is consistent for all samples. |
| Precipitation of the analyte. | - Solvent selection: After extraction and evaporation, ensure the residue is fully reconstituted in the mobile phase. Sonication may aid in dissolution. | |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound. | - Review sample handling procedures: Check for any deviations from the recommended protocol, particularly regarding pH, temperature, and light exposure. - Use of antioxidants: While specific data for this compound is limited, consider adding a small amount of an antioxidant, such as ascorbic acid or BHT, to the sample homogenate or extraction solvent as a general protective measure for phenolic compounds. |
Stability of this compound in Human Plasma
| Condition | Stability | Reference |
| Thermal Stability | Stable at 50°C for 50 minutes | [2] |
| Freeze-Thaw Cycles | Stable for at least 3 cycles | [2] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPE)
This protocol is adapted from a validated method for the quantification of this compound in human plasma.
Materials:
-
Human plasma sample
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method used for the extraction of this compound from plasma.
Materials:
-
Human plasma sample
-
C18 SPE cartridges
-
1% Methanol in water, pH 2.8 (for conditioning)
-
Acetonitrile (for elution)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Condition the C18 SPE cartridge by passing 2 mL of 1% methanol (pH 2.8) through it.
-
To 1 mL of plasma sample, add an internal standard if required.
-
Vortex the plasma sample vigorously.
-
Load the vortexed plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate wash solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elute the this compound from the cartridge with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
Diagrams
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for sample preparation to minimize degradation.
Caption: Troubleshooting decision tree for low this compound signal.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxywarfarin Quantification
Welcome to the technical support center for 7-Hydroxywarfarin quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent methods for the quantification of this compound in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2][3] HPLC can be combined with ultraviolet (UV)[4], fluorescence (FLD)[2], or mass spectrometry (MS) detectors. LC-MS/MS methods are highly selective and sensitive, making them a common choice for bioanalytical studies.
Q2: Why is chiral separation important in this compound analysis?
A2: Warfarin is administered as a racemic mixture of R- and S-enantiomers, which are metabolized by different cytochrome P450 enzymes. S-warfarin is primarily metabolized to S-7-hydroxywarfarin by CYP2C9, while R-warfarin is metabolized by other enzymes like CYP1A2 and CYP3A4 to various hydroxylated metabolites. Since the enantiomers can have different pharmacological activities and metabolic rates, chiral separation is crucial for accurately assessing the pharmacokinetics and pharmacodynamics of each. Methods using chiral stationary phases are often employed to separate the R- and S-enantiomers of both warfarin and this compound.
Q3: What are matrix effects and how can they affect my this compound quantification?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine). This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. For this compound, significant matrix effects, particularly signal suppression, have been observed. It is essential to evaluate matrix effects during method development and validation. The use of a stable isotope-labeled internal standard is the "gold standard" to compensate for these effects.
Q4: How do I choose an appropriate internal standard (IS)?
A4: The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. For LC-MS/MS analysis of this compound, a stable isotope-labeled (SIL) version of this compound is the best choice as it has nearly identical chemical and physical properties. If a SIL-IS is unavailable, a structural analog can be used, but it may not fully compensate for matrix effects and extraction variability. Warfarin-d5 has been used as an internal standard in some methods for the analysis of warfarin and its metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase). A diphenyl stationary phase has been shown to provide unique selectivity for separating warfarin and this compound. |
| Column Degradation | Check the column performance with a standard mixture. If performance is poor, replace the column. |
| Suboptimal Flow Rate | Adjust the flow rate to improve peak shape and resolution. |
| Co-elution of Isomers | For chiral analysis, ensure the chiral column and mobile phase are appropriate for separating the R- and S-enantiomers of this compound. Different metabolites can have the same mass-to-charge ratio, making chromatographic separation critical. |
Issue 2: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the analyte response in neat solution versus post-extraction spiked blank matrix. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard. |
| Poor Extraction Recovery | Optimize the sample preparation method. Compare different techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). PPT is a simple method with good recovery reported for this compound. |
| Analyte Instability | Investigate the stability of this compound under different storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability). |
| Improper Calibration Curve | Ensure the calibration range covers the expected concentrations in the samples. Use a weighted linear regression model (e.g., 1/x²) if appropriate. |
| Carryover | Inject blank samples after high-concentration standards or samples to check for carryover. If observed, optimize the wash steps in the autosampler and LC system. |
Issue 3: Low Sensitivity (Signal-to-Noise Ratio)
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for this compound. Multiple Reaction Monitoring (MRM) is commonly used. |
| Inefficient Ionization | Adjust the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Negative ion mode is typically used for warfarin and its metabolites. |
| Sample Dilution | Minimize sample dilution during preparation. A smaller reconstitution volume can increase the concentration injected. |
| Detector Choice | For HPLC methods, a fluorescence detector can offer higher sensitivity and selectivity compared to a UV detector. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Protein Precipitation (PPT) | S-7-OH-warfarin | Human Plasma | 82.9 - 95.6 | |
| Solid-Phase Extraction (SPE) | Warfarin & 7-OH-warfarin | Human Plasma | ~85 | |
| Solid-Phase Extraction (SPE) | S/R-warfarin & S/R-7-OH-warfarin | Human Plasma | 87.0 - 108.7 | |
| Liquid-Liquid Extraction (LLE) | Warfarin & 7-OH-warfarin | Rat Plasma | - |
Table 2: Lower Limits of Quantification (LLOQ) for this compound in Plasma
| Analytical Method | Analyte(s) | LLOQ | Matrix | Reference |
| HPLC-MS/MS | S-7-OH-warfarin | 0.1 nM (~0.04 ng/mL) | Human Plasma | |
| LC-MS/MS | S/R-7-OH-warfarin | 1.0 ng/mL | Rat Plasma | |
| HPLC-UV | R/S-7-OH-warfarin | 2.5 ng/mL | Human Plasma | |
| HPLC-FLD | 7-OH-warfarin | 0.01 µg/mL (10 ng/mL) | Rat Plasma | |
| UPLC-MS/MS | 7-OH-warfarin | 5 ng/mL | Rat Plasma |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is adapted from a validated chiral HPLC-MS/MS method.
-
To 50 µL of plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing the internal standard (e.g., 30 nM warfarin-d5).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C for approximately 45 minutes.
-
Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
The following is a general outline based on a reported method. Specific conditions should be optimized for your instrument.
-
LC System: Acquity UPLC BEH C18 column
-
Mobile Phase: Isocratic elution with 0.1% formic acid-acetonitrile-methanol (30:69:1 v/v/v)
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Warfarin: m/z 307.10 → 161.06
-
This compound: Specific transitions need to be determined (e.g., m/z 323.1 → 177.0 as seen for other hydroxywarfarins)
-
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Development and validation of an ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine the bioavailability of warfarin and its major metabolite 7-hydroxy warfarin in rats dosed with oral formulations containing different polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation conditions for 7-Hydroxywarfarin formation in vitro.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro formation of 7-Hydroxywarfarin.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for this compound formation?
A1: The primary enzyme responsible for the 7-hydroxylation of S-warfarin is Cytochrome P450 2C9 (CYP2C9).[1][2][3] This enzyme is highly efficient in metabolizing S-warfarin, the more potent enantiomer of warfarin, into S-7-hydroxywarfarin, which is the most abundant metabolite in humans.[1] While other CYPs may be involved in warfarin metabolism, CYP2C9 is the key driver for 7-hydroxylation.[1]
Q2: What are the typical in vitro systems used to study this compound formation?
A2: The most common in vitro systems are human liver microsomes (HLMs) and recombinant human CYP2C9 enzymes. HLMs contain a mixture of drug-metabolizing enzymes and provide a physiologically relevant environment. Recombinant CYP2C9 allows for the study of the specific enzyme's activity in isolation.
Q3: What are the essential components of the incubation mixture?
A3: A typical incubation mixture includes:
-
Enzyme Source: Human liver microsomes or recombinant CYP2C9.
-
Substrate: S-warfarin.
-
Cofactor: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is crucial for CYP450 activity.
-
Buffer: A buffer to maintain optimal pH, typically a Tris-HCl or phosphate buffer at pH 7.4-7.5.
Q4: What are the typical kinetic parameters for S-warfarin 7-hydroxylation by CYP2C9?
A4: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can vary depending on the experimental conditions and the specific enzyme preparation. However, reported values for this compound formation in human liver microsomes are in the range of 3.7 µM to 5.2 µM for Km and 10.5 pmol/min/mg protein to 173 pmol/min/mg protein for Vmax.
Troubleshooting Guide
Problem 1: Low or no formation of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure proper storage of human liver microsomes or recombinant CYP2C9 at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme lot with a known CYP2C9 substrate. |
| Suboptimal Cofactor Concentration | - Prepare the NADPH-regenerating system fresh for each experiment. - Titrate the concentration of the components of the regenerating system to ensure it is not rate-limiting. |
| Incorrect pH of Incubation Buffer | - Verify the pH of the buffer is within the optimal range of 7.4-7.5. |
| Presence of Inhibitors | - Ensure all reagents and solvents are free of CYP2C9 inhibitors. - Some compounds, like fluvoxamine and sesamin, are known inhibitors of CYP2C9. |
| Degradation of Substrate or Metabolite | - Minimize exposure of S-warfarin and this compound standards to light. - Ensure proper storage of stock solutions. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Inhomogeneous Microsome Suspension | - Gently vortex the microsomal suspension before aliquoting to ensure a uniform concentration. |
| Variable Incubation Times | - Use a timed, multi-channel pipette or a robotic system to start and stop reactions precisely. |
| Temperature Fluctuations | - Ensure the incubator or water bath maintains a stable temperature of 37°C. |
Problem 3: Non-linear formation of this compound over time.
| Possible Cause | Troubleshooting Step |
| Enzyme Instability | - Reduce the incubation time. - Determine the linear range of the reaction by performing a time-course experiment. |
| Substrate Depletion | - Lower the protein concentration or shorten the incubation time. - Ensure the substrate concentration is not fully depleted during the incubation. |
| Product Inhibition | - this compound can competitively inhibit CYP2C9, although its affinity is weaker than the substrate. Consider this possibility if metabolite concentrations are very high. |
Data Presentation
Table 1: Typical Kinetic Parameters for S-Warfarin 7-Hydroxylation in Human Liver Microsomes
| Parameter | Reported Value | Reference |
| Km (µM) | 3.7 - 5.2 | |
| Vmax (pmol/min/mg protein) | 10.5 - 173 |
Table 2: Recommended Incubation Conditions
| Parameter | Recommended Condition |
| Enzyme Source | Pooled Human Liver Microsomes or Recombinant CYP2C9 |
| Substrate | S-Warfarin |
| pH | 7.4 - 7.5 |
| Temperature | 37°C |
| Incubation Time | Within the determined linear range (e.g., 0-70 min) |
| Cofactor | NADPH Regenerating System |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax)
-
Prepare Reagents:
-
S-Warfarin stock solution in a suitable solvent (e.g., methanol).
-
Pooled human liver microsomes.
-
Phosphate or Tris-HCl buffer (pH 7.4).
-
NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).
-
-
Incubation:
-
Pre-warm the buffer and microsomal suspension to 37°C.
-
In a microcentrifuge tube, combine the buffer, microsomes, and a range of S-warfarin concentrations (typically bracketing the expected Km).
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time within the linear range of the reaction at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Quantify the formation of this compound using a validated analytical method, such as HPLC with fluorescence or UV detection.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of this compound formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Mandatory Visualizations
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Hydroxylation of warfarin is strongly inhibited by sesamin, but not by episesamin, caffeic and ferulic acids in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for 7-Hydroxywarfarin analysis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an appropriate internal standard for the quantitative analysis of 7-Hydroxywarfarin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good internal standard for this compound analysis?
A1: An ideal internal standard (IS) should be a compound that closely mimics the analyte (this compound) throughout the entire analytical process, including extraction, chromatography, and ionization. The key characteristics include:
-
Structural similarity: The IS should be structurally similar to this compound to ensure similar behavior during sample preparation and analysis.
-
Co-elution: Ideally, the IS should elute close to this compound without causing isobaric interference.
-
No natural presence: The IS should not be naturally present in the biological matrix being analyzed.
-
Stability: The IS must be stable in the matrix and during storage.
-
Mass spectrometric distinction: The IS and the analyte must have different mass-to-charge ratios (m/z) to be distinguished by the mass spectrometer.
Q2: What are the most commonly used internal standards for this compound analysis?
A2: Based on scientific literature, the most common and recommended internal standard is a stable isotope-labeled (SIL) version of warfarin, such as Warfarin-d5 . Other compounds that have been used include structural analogs like p-chlorowarfarin , and other drugs such as diclofenac , naproxen , and 7-hydroxycoumarin .
Q3: Why is a stable isotope-labeled (SIL) internal standard like Warfarin-d5 preferred?
A3: A SIL internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte. This ensures that it behaves almost identically during sample extraction and ionization, effectively compensating for matrix effects and variations in instrument response. This leads to higher accuracy and precision in the analytical results.
Q4: Can I use Warfarin as an internal standard for this compound analysis?
A4: It is not recommended to use Warfarin as an internal standard for this compound analysis. Although structurally similar, their chromatographic and ionization behaviors can differ significantly enough to introduce inaccuracies in quantification. Furthermore, Warfarin is often present in the same samples as its metabolite, this compound, which would lead to significant interference.
Internal Standard Performance Data
The following table summarizes the performance of various internal standards used for the analysis of this compound and related compounds based on published analytical methods.
| Internal Standard | Analyte(s) | Linearity Range | LLOQ | Recovery (%) | Matrix Effect (%) | Citation |
| Warfarin-d5 | R/S-Warfarin, S-7-OH-Warfarin | 0.05 - 1000 nM | 0.1 nM (~0.04 ng/mL) | 82.9 - 96.9 | Minimal | [1] |
| p-Chlorowarfarin | R/S-Warfarin, R/S-7-OH-Warfarin | 2.5 - 200 ng/mL | 2.5 ng/mL | > 91.8 | Not Specified | [2] |
| Diclofenac | R/S-Warfarin, R/S-7-OH-Warfarin | 10 - 8000 ng/mL (Warfarin) 1 - 800 ng/mL (7-OH-Warfarin) | 1.0 ng/mL | Not Specified | No significant effect | [3] |
| Naproxen | Warfarin, this compound | 0.01 - 25 µg/mL | 0.01 µg/mL | Not Specified | Not Specified | [4] |
| 7-Hydroxycoumarin | S-Warfarin | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocol: this compound Analysis using Warfarin-d5 Internal Standard
This protocol describes a general procedure for the quantification of this compound in human plasma using Warfarin-d5 as the internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound certified reference standard
-
Warfarin-d5 certified reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Standard and Internal Standard Stock Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Warfarin-d5 in methanol.
-
Store stock solutions at -20°C.
3. Working Standard and Internal Standard Solution Preparation
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of Warfarin-d5 at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or blank, add 10 µL of the Warfarin-d5 working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 323.1 > 177.0)
-
Warfarin-d5: Precursor ion > Product ion (e.g., m/z 312.2 > 255.1)
-
Troubleshooting Guide
Issue: Inconsistent Internal Standard Area
-
Possible Cause: Inconsistent sample preparation, particularly pipetting errors.
-
Solution: Ensure pipettes are calibrated and use a consistent technique for adding the internal standard to all samples. Prepare a master mix of the internal standard solution to add to all samples.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Check the stability of the internal standard in the matrix and under the storage conditions. Prepare fresh internal standard solutions.
-
-
Possible Cause: Variable matrix effects.
-
Solution: While a SIL IS should compensate for matrix effects, extreme variations can still be problematic. Evaluate the sample cleanup procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary.
-
Issue: Poor Peak Shape for this compound and/or Internal Standard
-
Possible Cause: Column degradation or contamination.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic state.
-
-
Possible Cause: Sample solvent is too strong.
-
Solution: The final sample solvent should be as close in composition to the initial mobile phase as possible. If necessary, evaporate the supernatant and reconstitute in the initial mobile phase.
-
Issue: High Matrix Effects
-
Possible Cause: Insufficient sample cleanup.
-
Solution: Protein precipitation is a simple but "dirty" extraction method. Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
-
-
Possible Cause: Co-elution with phospholipids.
-
Solution: Optimize the chromatographic method to separate the analytes from the phospholipid elution region. Consider using a column with a different chemistry.
-
Issue: Low Sensitivity/Poor Signal-to-Noise
-
Possible Cause: Suboptimal mass spectrometer parameters.
-
Solution: Optimize the ESI source parameters (e.g., capillary voltage, gas flow) and collision energy for both this compound and the internal standard.
-
-
Possible Cause: Analyte degradation in the source.
-
Solution: Adjust source temperature and other parameters to minimize in-source fragmentation.
-
Visual Guides
Caption: Workflow for selecting an internal standard.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for 7-Hydroxywarfarin Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-hydroxywarfarin, the primary metabolite of the widely prescribed anticoagulant warfarin, is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for this bioanalysis. This guide provides a comparative overview of two distinct, validated HPLC methods for the determination of this compound in plasma, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable approach for their needs.
Method Comparison at a Glance
Two primary approaches for the extraction and analysis of this compound from plasma are prevalent: Liquid-Liquid Extraction (LLE) coupled with UV detection and Solid-Phase Extraction (SPE) with UV detection. A third method utilizing LLE with fluorescence detection (FLD) offers enhanced sensitivity. The key validation parameters for these methods are summarized below.
| Parameter | Method 1: LLE-UV | Method 2: SPE-UV | Method 3: LLE-FLD |
| Linearity Range (µg/mL) | 0.1 - 6.0 (for Warfarin) | 0.1 - 5.0 | 0.01 - 25.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 (for Warfarin) | 0.05 | 0.01 |
| Intra-day Precision (%RSD) | < 9% | < 9% | < 8.9% (Warfarin), < 7.3% (7-OH-Warfarin) |
| Inter-day Precision (%RSD) | < 8% | < 8% | Not explicitly stated, but method found to be precise |
| Accuracy (%Bias) | < 8% | < 8% | Intra-day average relative error < 10.5% |
| Extraction Recovery (%) | ~90% (for Warfarin) | ~88% (for 7-OH-Warfarin), ~93% (for Warfarin) | Not explicitly stated |
| Internal Standard | Phenylbutazone | Carbamazepine | Not explicitly stated in provided abstract |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are outlined below, providing a step-by-step guide for their implementation.
Method 1: Liquid-Liquid Extraction with UV Detection
This method employs a straightforward liquid-liquid extraction procedure, making it a cost-effective option.
Sample Preparation:
-
To 1 mL of plasma, add the internal standard (phenylbutazone).
-
Vortex the sample for 5 seconds.
-
Add 2.5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge at 3500g for 15 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction with another 2.5 mL of diethyl ether.
-
Evaporate the combined organic layers to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.[3]
HPLC Conditions:
-
Column: Purospher STAR RP-18e (4 x 4mm I.D., 5 µm particle size)[4]
-
Mobile Phase: 30:70 (v/v) acetonitrile and 0.01 M potassium dihydrogen orthophosphate buffer (pH 6.5)[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 300 nm
-
Column Temperature: 30°C
Method 2: Solid-Phase Extraction with UV Detection
This method utilizes solid-phase extraction for a cleaner sample extract, potentially reducing matrix effects.
Sample Preparation:
-
Add 10 µL of 1 mg/mL internal standard (carbamazepine) to 1 mL of plasma.
-
Condition a C18 SPE cartridge with 2 mL of 1% methanol (pH 2.8).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge.
-
Elute the analytes.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Isopropanol and potassium phosphate buffer (40:60)
-
Detection: UV at 308 nm
-
Retention Times: this compound (2.9 min), Warfarin (3.6 min), Carbamazepine (5.9 min)
Method 3: Liquid-Liquid Extraction with Fluorescence Detection
This highly sensitive method is suitable for studies requiring low detection limits.
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Acidify with 10 µL of 0.05 mol L-1 acetic acid and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 2.7 mL of the upper organic phase to a clean tube and evaporate under a nitrogen stream at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.
HPLC Conditions:
-
Column: Fortis® reversed-phase diphenyl column (150 × 4.6 mm, 3 μm)
-
Mobile Phase: Phosphate buffer (25 mmol L-1)/methanol/acetonitrile (70:20:10, V/V/V), adjusted to pH 7.4
-
Flow Rate: 0.8 mL/min
-
Detection: Fluorescence (Excitation: 310 nm, Emission: 390 nm)
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key stages of each method.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
References
A Comparative Guide to the Quantification of 7-Hydroxywarfarin: Cross-validation of LC-MS/MS and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 7-Hydroxywarfarin, the primary metabolite of the widely used anticoagulant, warfarin.
This comparison is based on a comprehensive review of published experimental data, summarizing key performance metrics and detailing the methodologies employed. The aim is to equip researchers with the necessary information to select the most appropriate analytical method for their specific research needs, considering factors such as sensitivity, selectivity, and cost.
At a Glance: Performance Comparison
The following table summarizes the quantitative performance data for both LC-MS/MS and HPLC methods for the determination of this compound, compiled from various studies.
| Parameter | LC-MS/MS | HPLC-FLD | HPLC-UV |
| Linearity Range | 1.0 - 800 ng/mL[1][2] | 0.01 - 25 µg/mL[3][4] | 0.1 - 5 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.04 ng/mL (~0.1 nM) | 10 ng/mL (0.01 µg/mL) | 50 ng/mL (0.05 µg/mL) |
| Accuracy (% Bias) | Within ±7.7% | Within ±10.5% | Within ±8% |
| Precision (% RSD) | < 6.0% (Intra-day), < 4.9% (Inter-day) | < 7.3% (Intra-day), < 8.9% (Inter-day) | < 9% (Intra-day), < 8% (Inter-day) |
| Recovery | 82.9 - 96.9% | ~88% | > 91.8% |
Experimental Workflows
The general workflow for the analysis of this compound in biological matrices involves sample preparation, chromatographic separation, and detection. The key difference between the two methodologies lies in the detection system.
Detailed Experimental Protocols
Below are representative experimental protocols for both LC-MS/MS and HPLC methods, extracted from published literature.
LC-MS/MS Method
This method is characterized by its high sensitivity and selectivity, making it suitable for studies requiring low detection limits.
-
Sample Preparation: A simple protein precipitation method is often employed. To 50 µL of plasma, 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5) is added. After vortexing and centrifugation, the supernatant is evaporated and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral HPLC columns are frequently used for the enantiomeric separation of warfarin and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile), run in a gradient mode.
-
Flow Rate: Flow rates are generally in the range of 0.25 - 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
HPLC Method with Fluorescence or UV Detection
HPLC methods, particularly with fluorescence detection, offer a cost-effective alternative to LC-MS/MS with good sensitivity for many applications.
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. For LLE, plasma samples are acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then evaporated and the residue reconstituted. For SPE, C18 cartridges can be used to extract the analytes from plasma.
-
Chromatographic Conditions:
-
Column: Reversed-phase columns, such as C18 or diphenyl, are typically used.
-
Mobile Phase: An isocratic mobile phase is often sufficient, commonly a mixture of a phosphate buffer and organic solvents like methanol and acetonitrile.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Detection:
-
Fluorescence (FLD): This is a highly sensitive detection method for fluorescent compounds like warfarin and its metabolites. Excitation and emission wavelengths are typically set around 310 nm and 390 nm, respectively.
-
Ultraviolet (UV): UV detection is a more universal but generally less sensitive method. The detection wavelength is usually set around 308 nm.
-
Cross-Validation Logic
The process of cross-validating two different analytical methods is crucial to ensure consistency and reliability of results, especially when transitioning from one method to another.
Discussion and Recommendations
LC-MS/MS stands out for its superior sensitivity and selectivity. The ability to use MRM reduces the likelihood of interference from other matrix components, leading to cleaner chromatograms and more accurate quantification, especially at low concentrations. This makes it the method of choice for pharmacokinetic studies with low dosage, or when analyzing complex biological matrices. The primary drawback of LC-MS/MS is the higher capital and operational cost of the instrumentation.
HPLC with fluorescence detection offers a robust and sensitive alternative. For many applications, the LLOQ of an HPLC-FLD method is sufficient for therapeutic drug monitoring and pharmacokinetic studies. It is a more cost-effective technique compared to LC-MS/MS. However, it may be more susceptible to interferences from endogenous compounds in the matrix that also fluoresce.
HPLC with UV detection is the most accessible and economical of the three. While it can provide reliable quantification, its sensitivity is significantly lower than both LC-MS/MS and HPLC-FLD. This may limit its application to studies where the expected concentrations of this compound are relatively high.
References
- 1. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Simultaneous determination of warfarin and this compound in rat plasma by HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Columns for the Enantioselective Separation of 7-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
The successful separation of 7-Hydroxywarfarin enantiomers is a critical step in pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of the appropriate chiral stationary phase (CSP) is paramount to achieving the desired resolution and sensitivity. This guide provides a comparative overview of different chiral columns for the enantioselective separation of this compound, supported by experimental data to aid in the selection of the most suitable column for your research needs.
Comparison of Chiral Column Performance
The following table summarizes the performance of various chiral columns for the separation of this compound enantiomers based on published data. Direct comparison of all parameters is challenging due to variations in experimental conditions across different studies. However, this compilation provides valuable insights into the capabilities of each column type.
| Chiral Stationary Phase (CSP) | Column Name | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Cellulose Derivatives | ||||||||
| Chiralcel OD-RH | Phosphate buffer-acetonitrile (45:55 v/v, pH 2.0) | - | UV (312 nm) | (R)-7-OHW and (S)-7-OHW separated | - | - | [1] | |
| Chiralpak IA | Isopropyl alcohol and methanol mixtures | - | UV (283 nm) | Baseline separation achieved | - | - | ||
| Lux Cellulose-1 | 75% Acetonitrile (containing 0.1% formic acid) | - | MS/MS | Total run time < 3 min | - | - | [2] | |
| ACQUITY UPC2 Trefoil CEL1 | CO2 with ammonium formate modified methanol as co-solvent (gradient) | - | MS | Enantiomers resolved in < 4.5 min | Baseline resolution | - | [3][4] | |
| Cyclodextrin Derivative | ||||||||
| Chiral CD-Ph | 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v) | 0.5 | UV (305 nm) | - | - | - | [5] | |
| Macrocyclic Glycopeptide | ||||||||
| Astec CHIROBIOTIC V | 100% water with 5 mM ammonium acetate (pH 4.0) and 100% acetonitrile (gradient) | - | MS/MS | R-7-OHW: 4.14, S-7-OHW: 4.61 | Well-resolved peaks | - |
Note: " - " indicates that the specific data was not provided in the referenced literature. "OHW" stands for Hydroxywarfarin.
Experimental Protocols
Detailed methodologies for the separation of this compound enantiomers using the compared chiral columns are provided below. These protocols are based on the information available in the cited literature and should be adapted and optimized for specific laboratory conditions.
Astec CHIROBIOTIC V Protocol
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 100% (v/v) water with 5 mM ammonium acetate (pH 4.0, adjusted with acetic acid)
-
B: 100% (v/v) acetonitrile
-
-
Gradient:
-
Start with 10% B, hold for 0.2 min.
-
Linearly increase to 40% B over 5 min.
-
Hold at 40% B for 1 min.
-
Re-equilibrate with 10% B for 2 min.
-
-
Detection: Tandem Mass Spectrometry (MS/MS)
Chiralcel OD-RH Protocol
-
Column: Chiralcel OD-RH analytical column (150 mm x 4.6 mm i.d.)
-
Mobile Phase: Phosphate buffer-acetonitrile (45:55 v/v, pH 2.0)
-
Flow Rate: Not specified.
-
Detection: UV at 312 nm
Lux Cellulose-1 Protocol
-
Column: Chiral Cellulose-1 column
-
Mobile Phase: 75% acetonitrile (containing 0.1% formic acid)
-
Flow Rate: Not specified.
-
Detection: Tandem Mass Spectrometry (MS/MS) in negative mode electrospray ionization
ACQUITY UPC2 Trefoil CEL1 Protocol
-
Column: ACQUITY UPC2 Trefoil™ CEL1, 2.5 μm, 3.0 x 100 mm Column
-
Mobile Phase: Supercritical CO2 with a gradient of ammonium formate modified methanol as the co-solvent
-
Temperature: 10° C
-
Detection: Mass Spectrometry (MS)
Chiral CD-Ph Protocol
-
Column: Chiral CD-Ph column
-
Mobile Phase: 0.5% KH2PO4 (pH 3.5)-methanol (41:59, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 305 nm
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for selecting and optimizing a chiral column for the separation of this compound enantiomers.
Caption: Workflow for chiral column selection and method development.
Signaling Pathways and Logical Relationships
The separation of enantiomers on a chiral stationary phase is governed by the principles of stereochemistry and differential interactions between the enantiomers and the CSP. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The specific combination and strength of these interactions determine the retention times and, consequently, the separation of the enantiomers.
The logical relationship in selecting a chiral column involves a systematic screening process. Initially, a diverse set of columns with different chiral selectors (e.g., polysaccharide, cyclodextrin, protein-based) is tested under generic conditions. Based on the initial results, the most promising column is selected for further method development, which involves optimizing the mobile phase composition, temperature, and flow rate to achieve baseline separation with good peak shape and reasonable analysis time.
The following diagram illustrates the logical relationship in choosing a suitable chiral column.
Caption: Logical relationship for chiral separation.
References
- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Simultaneous determination of warfarin and this compound enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxywarfarin vs. 10-Hydroxywarfarin: A Comparative Guide for CYP3A4 Marker Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate metabolic marker is a critical decision in drug development and clinical pharmacology studies. For cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans, a precise and reliable marker is paramount. This guide provides an objective comparison of 7-hydroxywarfarin and 10-hydroxywarfarin as potential CYP3A4 markers, supported by experimental data and detailed methodologies.
Executive Summary
The evidence strongly supports 10-hydroxywarfarin as a more specific and reliable marker for CYP3A4 activity compared to this compound. The formation of 10-hydroxywarfarin is predominantly and specifically catalyzed by CYP3A4 from the R-enantiomer of warfarin. In contrast, this compound is primarily a metabolite of S-warfarin formed by CYP2C9, making it an established marker for that specific enzyme's activity, not CYP3A4. While other CYPs are involved in the metabolism of R-warfarin to a 7-hydroxy metabolite, the S-7-hydroxywarfarin pathway dominates clinically.
Comparative Analysis
The fundamental difference between these two metabolites lies in their enzymatic origin. Warfarin is administered as a racemic mixture of two enantiomers, R-warfarin and S-warfarin, which are metabolized by different CYP enzymes.
-
10-Hydroxywarfarin: This metabolite is formed from the R-enantiomer of warfarin. Multiple studies have conclusively demonstrated that the 10-hydroxylation of R-warfarin is catalyzed specifically by CYP3A4 [1][2][3][4]. This specificity makes the rate of 10-hydroxywarfarin formation a direct reflection of CYP3A4 activity.
-
This compound: The major pathway for this compound formation is the metabolism of the S-enantiomer of warfarin, which is primarily mediated by CYP2C9 [1]. S-warfarin is the more potent anticoagulant enantiomer, and its clearance is a key determinant of warfarin's therapeutic effect. While R-warfarin can also be metabolized to this compound, this is a minor pathway catalyzed by enzymes such as CYP1A1, CYP1A2, and CYP2C8. Therefore, measuring total this compound would predominantly reflect CYP2C9 activity.
Data Presentation
The following tables summarize key quantitative data from in vitro studies, highlighting the enzymatic selectivity and kinetic parameters.
Table 1: Primary Cytochrome P450 Enzymes Responsible for Warfarin Metabolite Formation
| Metabolite | Warfarin Enantiomer | Primary Catalyzing Enzyme |
| 10-Hydroxywarfarin | R-warfarin | CYP3A4 |
| This compound | S-warfarin | CYP2C9 |
| 6-Hydroxywarfarin | R-warfarin | CYP1A2, CYP2C19 |
| 8-Hydroxywarfarin | R-warfarin | CYP1A2, CYP2C19 |
Table 2: Kinetic Parameters for 10-Hydroxywarfarin Formation by CYP3A4
| Parameter | Value | Experimental System | Reference |
| Km | 166 ± 12 µM | Recombinant CYP3A4 | |
| Vmax | 713 ± 14 pmol/min/nmol CYP3A4 | Recombinant CYP3A4 |
Table 3: Inhibition of S-Warfarin 7-Hydroxylation (CYP2C9 activity) by Warfarin Metabolites
| Inhibitor | Ki (µM) | Experimental System | Significance | Reference |
| 10-Hydroxywarfarin | ~2.2 µM | Recombinant CYP2C9 | Potent inhibitor, demonstrating cross-talk between CYP3A4 and CYP2C9 pathways. | |
| This compound | ~22 µM | Recombinant CYP2C9 | Weaker inhibitor compared to 10-hydroxywarfarin. |
Experimental Protocols
The following are detailed methodologies from key experiments that form the basis of the comparison.
In Vitro Warfarin Metabolism with Human Liver Microsomes
-
Objective: To determine the formation rates of various hydroxywarfarin metabolites and correlate them with the activity of specific CYP enzymes.
-
Methodology:
-
Pooled human liver microsomes are incubated with R- or S-warfarin at a specified concentration (e.g., 100 µM) in a phosphate buffer (pH 7.4).
-
The reaction mixture contains an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.
-
Incubations are carried out at 37°C for a specified time (e.g., 20 minutes) and terminated by the addition of a quenching solvent like acetonitrile.
-
In parallel incubations, selective chemical inhibitors or specific antibodies for different CYP enzymes are included to identify the contribution of each enzyme to metabolite formation. For instance, ketoconazole is used as a selective inhibitor of CYP3A4, and sulfaphenazole is used for CYP2C9.
-
The formation of hydroxywarfarin metabolites is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The rates of metabolite formation are then correlated with the activity of marker enzymes for different CYPs (e.g., S-mephenytoin 4'-hydroxylase for CYP2C19, phenacetin O-deethylation for CYP1A2) determined in the same microsomal pool.
-
Warfarin Metabolism with Recombinant CYP Enzymes
-
Objective: To definitively establish the specific CYP isoforms responsible for the formation of each hydroxywarfarin metabolite.
-
Methodology:
-
Individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) are incubated with R- or S-warfarin.
-
The incubation conditions (buffer, temperature, NADPH-regeneration system) are similar to those used for human liver microsomes.
-
The concentrations of the substrate (warfarin) and the enzyme are varied to determine kinetic parameters (Km and Vmax).
-
Reactions are initiated by the addition of the NADPH-regenerating system and terminated after a linear formation period.
-
Metabolite quantification is performed by LC-MS/MS.
-
Kinetic parameters are calculated by fitting the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
The metabolic fate of warfarin is a complex interplay of multiple CYP enzymes. The following diagrams illustrate these relationships.
References
- 1. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of R- and S-Warfarin to 7-Hydroxywarfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of R- and S-warfarin leading to the formation of 7-hydroxywarfarin. The information is supported by experimental data to elucidate the key enzymes involved, their kinetic parameters, and the methodologies used for their characterization.
Comparative Metabolism of R- and S-Warfarin
Warfarin is a widely prescribed anticoagulant administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is three to five times more potent in its anticoagulant effect than the R-enantiomer. The metabolism of these enantiomers is stereoselective, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system. The 7-hydroxylation of warfarin is a significant metabolic pathway.
The 7-hydroxylation of S-warfarin is predominantly and efficiently catalyzed by CYP2C9, leading to the formation of S-7-hydroxywarfarin, the major metabolite found in humans.[1][2][3] In contrast, the 7-hydroxylation of R-warfarin is catalyzed by multiple enzymes, with CYP1A2 and CYP2C19 playing the principal roles.[4][5] Human liver microsomes exhibit approximately 8-fold higher activity for the 7-hydroxylation of S-warfarin compared to R-warfarin. This difference in metabolic pathways and efficiencies contributes to the varied pharmacological and pharmacokinetic profiles of the two enantiomers.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the 7-hydroxylation of R- and S-warfarin.
Table 1: Kinetic Parameters of R- and S-Warfarin 7-Hydroxylation by Different CYP Enzymes
| Enantiomer | Enzyme | Vmax | Km (µM) | Vmax/Km (x 10³) | Source |
| R-Warfarin | Recombinant CYP2C19 | 0.23 nmol/min/nmol P450 | 110 | 2.1 | |
| S-Warfarin | Recombinant CYP2C9 | 68 pmol/min/nmol P450 | 2.3 | - | |
| S-Warfarin | Human Liver Microsomes | 173 pmol/min/mg protein | 5.2 | - | |
| S-Warfarin | Recombinant CYP2C19 | 0.16 nmol/min/nmol P450 | 120 | 1.3 |
Vmax represents the maximum rate of reaction, and Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.
Table 2: Inhibitory Constants (Ki) for S-Warfarin 7-Hydroxylation
| Inhibitor | Enzyme Source | Inhibition Type | Ki (µM) | Source |
| R-Warfarin | Human Liver Microsomes | Non-competitive | ~150 | |
| R-Warfarin | Human Liver Microsomes | Competitive | 6.0 - 6.9 | |
| Sulfaphenazole | Human Liver Microsomes | Competitive | ~0.5 | |
| Tolbutamide | Human Liver Microsomes | Competitive | ~100 | |
| This compound | Human Liver Microsomes | Competitive | ~44.2 |
Ki (inhibition constant) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for the 7-hydroxylation of R- and S-warfarin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying warfarin metabolism.
This protocol is a standard method to assess the metabolism of warfarin enantiomers in a system that contains a mixture of liver enzymes.
-
Preparation of Incubation Mixture: A typical incubation mixture (e.g., 400 µL total volume) contains human liver microsomes (HLMs), a Tris-HCl buffer (pH 7.5), an NADPH-generating system (1.3 mM NADP+, 3.3 mM MgCl2, 3.3 mM glucose 6-phosphate, and 0.4 U/ml glucose-6-phosphate dehydrogenase), and the warfarin enantiomer (R- or S-warfarin) as the substrate.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a quenching solvent, such as an equal volume of ethanol.
-
Sample Analysis: The formation of this compound is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Inhibition Studies: For inhibition assays, a potential inhibitor (e.g., R-warfarin, sulfaphenazole) is pre-incubated with the microsomes before the addition of the S-warfarin substrate. The inhibitory effect is then determined by measuring the change in the rate of this compound formation.
This protocol allows for the investigation of the role of a specific CYP enzyme in warfarin metabolism.
-
Enzyme Preparation: Recombinant human CYP enzymes (e.g., CYP2C9, CYP1A2, CYP2C19) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used. The microsomes from these cells also contain human cytochrome P450 reductase and cytochrome b5.
-
Incubation Conditions: The recombinant CYP enzyme (e.g., 50 pmol) is incubated in a buffer (e.g., Tris-HCl, pH 7.4) at 37°C with an NADPH-generating system and varying concentrations of the warfarin substrate (e.g., 7.8 to 500 µM).
-
Time Course and Termination: The reaction is allowed to proceed for a defined period and then terminated.
-
Data Analysis: The rate of this compound formation at different substrate concentrations is measured. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using appropriate software.
Logical Workflow for Investigating Warfarin Metabolism
The following diagram outlines a typical workflow for studying the metabolism of warfarin enantiomers.
References
- 1. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylation of warfarin by human cDNA-expressed cytochrome P-450: a role for P-4502C9 in the etiology of (S)-warfarin-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Human liver cytochrome P450 enzymes involved in the 7-hydroxylation of R- and S-warfarin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Spectrum of 7-Hydroxywarfarin Formation: A Guide to Inter-individual Variability
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism is paramount. Warfarin, a widely prescribed anticoagulant with a narrow therapeutic index, presents a classic case of inter-individual variability, largely driven by the polymorphic nature of its metabolic pathways. This guide provides a comparative analysis of the factors influencing the formation of 7-hydroxywarfarin, a principal metabolite of S-warfarin, supported by experimental data and detailed protocols.
The hydroxylation of the more potent S-enantiomer of warfarin to S-7-hydroxywarfarin is a critical step in its inactivation and elimination. This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2][3] Genetic variations within the CYP2C9 gene can significantly alter the enzyme's activity, leading to marked differences in warfarin clearance and, consequently, patient response to therapy.[4][5] This variability necessitates careful dose adjustments to minimize the risks of bleeding or thrombosis.
The Central Role of CYP2C9 and Its Genetic Polymorphisms
The CYP2C9 gene is highly polymorphic, with over 60 known variant alleles. The most clinically significant variants are CYP2C92 (c.430C>T; p.Arg144Cys) and CYP2C93 (c.1075A>C; p.Ile359Leu), which are associated with reduced enzymatic activity. Individuals carrying these variant alleles metabolize S-warfarin more slowly, leading to higher plasma concentrations and an increased risk of bleeding if standard doses are administered.
The formation of this compound is a key indicator of CYP2C9 activity. Studies have shown that individuals with CYP2C92 and CYP2C93 alleles exhibit significantly lower rates of this compound formation compared to those with the wild-type CYP2C9*1 allele. While CYP2C9 is the primary catalyst for S-warfarin 7-hydroxylation, other enzymes such as CYP1A2 and CYP2C19 can also contribute to the metabolism of R-warfarin to this compound. In instances of compromised CYP2C9 activity due to genetic factors or drug interactions, the role of these other enzymes in overall warfarin metabolism may become more pronounced.
Quantitative Insights into Metabolic Variability
The impact of CYP2C9 polymorphisms on this compound formation has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, offering a comparative overview of enzyme kinetics and allele frequencies.
| CYP2C9 Allele | Vmax (nmol/min/mg protein) for S-7-hydroxywarfarin formation | Km (µM) for S-warfarin | Reference |
| CYP2C91 | Significantly higher than *2 and *3 variants | - | |
| CYP2C92 | Decreased compared to 1 | No significant change | |
| CYP2C93 | Significantly decreased compared to *1 | - |
Note: Specific Vmax and Km values can vary between studies depending on the experimental system used (e.g., recombinant enzymes, human liver microsomes).
| Population | CYP2C92 Allele Frequency | CYP2C93 Allele Frequency | Reference |
| Caucasians | 11% | 7% | |
| Asians | 0% | 2-5% | |
| Northern Europeans | ~10% | ~6% |
Visualizing the Metabolic Landscape
To better illustrate the key pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of warfarin to this compound.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols for Quantifying this compound
Accurate quantification of this compound is crucial for studying inter-individual variability. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical approach.
Method 1: HPLC with Ultraviolet (UV) Detection
This method is a robust and widely accessible technique for the simultaneous determination of warfarin and this compound enantiomers.
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add an internal standard (e.g., p-chlorowarfarin).
-
Perform solid-phase extraction using an Oasis HLB cartridge.
-
Condition the cartridge with methanol and water.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiral CD-Ph column.
-
Mobile Phase: A mixture of 0.5% KH2PO4 (pH 3.5) and methanol (e.g., 41:59, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 305 nm.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of warfarin and its metabolites, making it suitable for studies requiring low detection limits.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: A chiral column is necessary for enantiomeric separation.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for warfarin, this compound, and the internal standard.
Alternative Methodologies and Comparisons
While HPLC-based methods are the gold standard, other techniques have been explored. Capillary electrophoresis has been used for the enantioseparation of warfarin and its metabolites. However, HPLC methods, particularly LC-MS/MS, remain superior in terms of sensitivity, throughput, and robustness for routine analysis in clinical and research settings. The choice between UV and MS/MS detection depends on the required sensitivity and the complexity of the sample matrix. For therapeutic drug monitoring and pharmacokinetic studies where low concentrations are expected, LC-MS/MS is the preferred method.
Conclusion
The inter-individual variability in this compound formation is a critical factor influencing the safety and efficacy of warfarin therapy. This variability is primarily dictated by genetic polymorphisms in the CYP2C9 gene. A thorough understanding of these genetic factors, coupled with robust analytical methods for quantifying metabolite formation, is essential for personalizing warfarin dosage and improving patient outcomes. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians working to unravel the complexities of warfarin metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of polymorphisms in the cytochrome P450 CYP2C9 gene on warfarin anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2C9 Mutation Affecting the Individual Variability of Warfarin Dose Requirement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Warfarin Metabolism: A Comparative Guide to 7-Hydroxywarfarin Formation Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Warfarin, a cornerstone of oral anticoagulant therapy, exhibits significant interindividual variability in dose response, posing a considerable challenge in clinical practice. A key factor influencing this variability is the metabolism of its more potent S-enantiomer, primarily through 7-hydroxylation to the less active metabolite, 7-hydroxywarfarin. This metabolic pathway is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9). Understanding the nuances of this compound formation in different patient populations is paramount for optimizing warfarin therapy, minimizing adverse drug reactions, and developing safer anticoagulation strategies.
This guide provides a comprehensive comparison of this compound formation across patient populations defined by genetic polymorphisms, ethnicity, and other physiological factors. It is designed to be an objective resource, presenting experimental data to support the observed differences in metabolic activity.
The Central Role of CYP2C9 in S-Warfarin Metabolism
The metabolic pathway of S-warfarin to S-7-hydroxywarfarin is a critical determinant of the anticoagulant's clearance and, consequently, its therapeutic effect. The enzyme CYP2C9 is the primary catalyst in this biotransformation.
Genetic Polymorphisms: The Primary Driver of Variability
Genetic variations in the CYP2C9 gene are the most significant predictors of impaired S-warfarin metabolism and, therefore, altered this compound formation. The two most clinically relevant variant alleles are CYP2C92 and CYP2C93, both of which result in decreased enzymatic activity compared to the wild-type allele, CYP2C9*1.
Individuals carrying these variant alleles are often referred to as "poor metabolizers" and typically require lower warfarin doses to achieve a therapeutic international normalized ratio (INR). The reduced metabolic capacity leads to higher plasma concentrations of the active S-warfarin and, consequently, a decreased rate of this compound formation.
Quantitative Impact of CYP2C9 Genotypes on S-Warfarin Metabolism
The following table summarizes the quantitative effect of CYP2C9 genotypes on the oral clearance of S-warfarin and the formation clearance of its hydroxylated metabolites, providing a clear picture of the gene-dose effect.
| CYP2C9 Genotype | Number of Subjects (n) | Reduction in S-Warfarin Oral Clearance (%) vs. 1/1 | Reduction in Formation Clearance of 6- and 7-S-hydroxywarfarin (%) vs. 1/1 | Reference |
| 1/1 (Wild-type) | 69 | - | - | [1] |
| 1/2 (Heterozygote) | 41 | 25 | 45 | [1] |
| 1/3 (Heterozygote) | 26 | 39 | 65 | [1] |
| Carriers of 2 variant alleles | 14 | 47 | 75 | [1] |
Ethnic and Racial Disparities in this compound Formation
The prevalence of CYP2C9 variant alleles differs significantly among various ethnic and racial groups, contributing to the observed differences in warfarin dose requirements and, by extension, this compound formation.
For instance, the CYP2C92 and CYP2C93 alleles are more common in individuals of European ancestry compared to those of Asian or African descent.[2] This genetic disparity translates into population-level differences in warfarin metabolism.
Comparative Metabolism in Caucasian and Japanese Populations
A study comparing genotype-matched Caucasian and Japanese patients revealed significant differences in S-warfarin metabolism, even among individuals with the same CYP2C9 genotype.
| Population | CYP2C9 Genotype | Unbound Oral Clearance of S-Warfarin (mL/min/kg) | Formation Clearance of S-7-hydroxywarfarin (mL/min/kg) | Reference |
| Caucasian | 1/1 | 4.25 | 0.010 | |
| Japanese | 1/1 | 10.4 | 0.015 |
These findings suggest that factors beyond the primary CYP2C9 genetic sequence, such as other genetic modifiers or environmental factors, may contribute to the observed ethnic differences in this compound formation.
Influence of Age and Co-morbidities
While the impact of genetic polymorphisms and ethnicity on this compound formation is well-documented, the influence of age and co-morbidities is less clearly quantified in the literature.
Age: Some studies suggest that warfarin clearance may decrease with age, potentially leading to altered this compound formation. However, specific quantitative data on this compound plasma concentrations or formation rates across different age groups are limited.
Co-morbidities: Conditions such as liver disease or heart failure can affect drug metabolism in general. It is plausible that these conditions would also impact this compound formation by altering hepatic blood flow or enzyme activity. However, dedicated studies quantifying this effect on this compound levels are lacking.
Experimental Protocols for Measuring this compound
Accurate quantification of warfarin and its metabolites is crucial for research in this field. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
High-Performance Liquid Chromatography (HPLC) Method
A widely used HPLC method for the simultaneous determination of warfarin and this compound in human plasma is described below.
-
Sample Preparation:
-
Collect venous blood in EDTA tubes.
-
Separate plasma by centrifugation.
-
Perform solid-phase extraction to isolate warfarin and its metabolites.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isopropanol and potassium phosphate buffer (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 308 nm.
-
-
Internal Standard: Carbamazepine is often used as an internal standard for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and specificity for the analysis of warfarin and its metabolites.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding a solvent like methanol-acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then analyzed.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A chiral column is often used for enantiomeric separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Ionization: Electrospray ionization (ESI) in negative or positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used to specifically detect and quantify the parent drug and its metabolites.
-
Conclusion
The formation of this compound is a critical step in the metabolic clearance of S-warfarin, and its rate is significantly influenced by a patient's genetic makeup and ethnic background. The presence of CYP2C9 variant alleles, particularly CYP2C92 and CYP2C93, leads to a marked reduction in metabolic capacity, resulting in lower formation of this compound and a need for reduced warfarin dosage. Ethnic differences in the frequency of these alleles contribute to population-level variations in warfarin metabolism.
While the impact of genetics and ethnicity is well-established, further research is needed to quantify the precise effects of aging and co-morbidities on this compound formation. Such studies will be instrumental in developing more personalized and safer anticoagulation therapies. The analytical methods outlined in this guide provide a robust framework for conducting such future investigations. This comparative guide serves as a valuable resource for researchers and drug development professionals working to unravel the complexities of warfarin metabolism and improve patient outcomes.
References
7-Hydroxywarfarin: A Comparative Analysis of Plasma and Urine Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-hydroxywarfarin levels in two key biological matrices: plasma and urine. This compound is the primary metabolite of the widely prescribed anticoagulant, warfarin. Understanding its distribution and excretion is crucial for pharmacokinetic studies and in the development of new oral anticoagulants. This document summarizes key quantitative data, details experimental protocols for measurement, and visualizes the metabolic and experimental workflows.
Data Presentation: Plasma vs. Urine Concentrations
| Biological Matrix | Analyte | Concentration / Detection Limit | Study Population | Analytical Method |
| Plasma | This compound | Mean: 1.25 ± 0.81 (SD) µg/mL | 185 patients on warfarin therapy | High-Performance Liquid Chromatography (HPLC) |
| Urine | (R)-7-Hydroxywarfarin | Lower Detection Limit: 2.5 ng/mL | Not specified | Chiral Stationary-Phase Liquid Chromatography with UV or Fluorescence Detection |
| Urine | (S)-7-Hydroxywarfarin | Lower Detection Limit: 4.5 ng/mL | Not specified | Chiral Stationary-Phase Liquid Chromatography with UV or Fluorescence Detection |
Metabolic Pathway and Excretion of this compound
Warfarin is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, to its hydroxylated metabolites, with this compound being the most abundant. This metabolite, which has little anticoagulant activity, is then further processed for excretion, primarily through the urine.
Experimental Protocols
Detailed methodologies are essential for the accurate quantification of this compound in biological samples. Below are summaries of protocols used for plasma and urine analysis.
Quantification of this compound in Human Plasma by HPLC
This method is designed for the simultaneous determination of warfarin and this compound in human plasma.
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., carbamazepine).
-
Perform solid-phase extraction to isolate warfarin and its metabolites.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isopropanol and potassium phosphate buffer (40:60).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 308 nm.
3. Data Analysis:
-
The retention times for this compound, warfarin, and the internal standard are used for identification and quantification. In one study, these were approximately 2.9 min, 3.6 min, and 5.9 min, respectively.[1]
-
A calibration curve is generated using standard solutions of known concentrations. The assay demonstrated linearity in the range of 0.1–5 µg/mL for warfarin.[1]
Quantification of this compound Enantiomers in Human Urine by Chiral HPLC
This method allows for the separation and quantification of the (R) and (S) enantiomers of this compound in urine.
1. Sample Preparation:
-
Urine samples (0.5 mL) are utilized for the analysis.[2]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence and on-line circular dichroism detection.
-
Column: Cellulose-derivative chiral stationary-phase column.
3. Method Performance:
-
Precision: Within- and between-day coefficients of variation were reported to be less than 7.1% for this compound enantiomers in urine.[2]
-
Sensitivity: The lower detection limits were 2.5 ng/mL for (R)-7-hydroxywarfarin and 4.5 ng/mL for (S)-7-hydroxywarfarin.[2]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a generalized workflow for a comparative study of this compound in plasma and urine.
Conclusion
The available data indicates that this compound is a significant metabolite of warfarin found in both plasma and urine. While a direct quantitative comparison from a single study is lacking, the provided data from separate studies show that plasma concentrations in treated patients are in the µg/mL range, whereas urinary detection methods are sensitive down to the ng/mL level. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers designing studies to further elucidate the pharmacokinetic profile of this compound. Future research focusing on the simultaneous measurement in paired plasma and urine samples is warranted to provide a more definitive comparison.
References
- 1. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of unbound warfarin enantiomers in human plasma and this compound in human urine by chiral stationary-phase liquid chromatography with ultraviolet or fluorescence and on-line circular dichroism detection - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxywarfarin's Inhibitory Effect on CYP2C9: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory potential of 7-Hydroxywarfarin on Cytochrome P450 2C9, with comparative data for other relevant inhibitors and comprehensive experimental protocols.
This guide provides a focused comparison of the inhibitory effects of this compound, a primary metabolite of the widely prescribed anticoagulant warfarin, on the drug-metabolizing enzyme CYP2C9. Understanding the inhibitory potential of warfarin metabolites is crucial for predicting and mitigating drug-drug interactions and optimizing warfarin therapy. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual representations of the underlying biochemical pathways.
Comparative Inhibitory Potency against CYP2C9
The inhibitory effect of a compound on an enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for both parameters indicates a more potent inhibitor. The following table summarizes the inhibitory potency of this compound in comparison to its parent drug (S-warfarin), other warfarin metabolites, and well-characterized CYP2C9 inhibitors. The data reveals that while this compound is a less potent inhibitor than S-warfarin, its presence in significant concentrations in plasma may contribute to the overall inhibition of CYP2C9.[1][2] Notably, 10-hydroxywarfarin, another warfarin metabolite, demonstrates the most potent inhibition among the metabolites listed.[1][2]
| Compound | Type | IC50 (μM) | Ki (μM) | Inhibition Type | Source |
| This compound | Warfarin Metabolite | ~21 | 11.7 | Competitive | [3] |
| S-Warfarin | Parent Drug | ~2.6 | - | Substrate | |
| 6-Hydroxywarfarin | Warfarin Metabolite | >170 | ~55 | Competitive | |
| 8-Hydroxywarfarin | Warfarin Metabolite | ~10 | 5.1 | Mixed | |
| 10-Hydroxywarfarin | Warfarin Metabolite | ~0.8 | 0.6 | Competitive | |
| 4'-Hydroxywarfarin | Warfarin Metabolite | ~10 | 4.8 | Mixed | |
| Sulfaphenazole | Known Inhibitor | - | ~0.5 | Competitive | |
| Fluvoxamine | Known Inhibitor | - | 13.0 | - | |
| Iguratimod | Known Inhibitor | 14.1 | 6.74 | Competitive |
Experimental Protocols
The determination of the inhibitory effects of compounds on CYP2C9 activity is a critical in vitro assay in drug development. Below are detailed methodologies for conducting such experiments.
CYP2C9 Inhibition Assay using Recombinant Human CYP2C9
This protocol is adapted from studies investigating the inhibition of CYP2C9 by warfarin metabolites.
1. Materials:
-
Recombinant human CYP2C9 enzyme
-
Cytochrome P450 reductase
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
-
S-warfarin (substrate)
-
This compound and other test inhibitors
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile and other HPLC-grade solvents
-
Internal standard for HPLC analysis (e.g., 7-hydroxycoumarin)
2. Enzyme Preparation:
-
Prepare a reconstituted enzyme system by mixing recombinant CYP2C9, cytochrome P450 reductase, and liposomes in appropriate ratios.
-
Pre-incubate the mixture to allow for the formation of the functional enzyme complex.
3. Inhibition Assay:
-
In a 96-well plate or microcentrifuge tubes, combine the reconstituted enzyme system with varying concentrations of the inhibitor (e.g., this compound).
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the substrate, S-warfarin, at a concentration close to its Km value (typically 2-5 µM).
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-20 minutes), ensuring the reaction proceeds within the linear range.
-
Stop the reaction by adding a quenching solvent, such as acetonitrile, which also serves to precipitate proteins. The quenching solvent should contain an internal standard for accurate quantification.
4. Sample Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the formation of the metabolite, 7-hydroxy-S-warfarin.
-
The HPLC system is typically equipped with a C18 column and a UV or fluorescence detector.
5. Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), perform the assay with multiple substrate and inhibitor concentrations and analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression analysis.
Visualizing Metabolic Pathways and Inhibition
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of warfarin and the experimental workflow for assessing CYP2C9 inhibition.
Caption: Warfarin metabolism and inhibition of CYP2C9 by this compound.
Caption: Experimental workflow for CYP2C9 inhibition assay.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 7-Hydroxywarfarin
For laboratory professionals engaged in vital research and drug development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. 7-Hydroxywarfarin, a metabolite of the widely used anticoagulant Warfarin, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, outlining a comprehensive plan for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure laboratory environment.
Hazard and Disposal Information Summary
The following table summarizes key quantitative and qualitative data regarding the hazards and disposal requirements for this compound.
| Parameter | Information | Citation |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [1][2] |
| GHS Pictograms | Corrosion, Acute Toxicity (Harmful) | [1][2] |
| Signal Word | Danger | [1] |
| Primary Disposal Method | Industrial Combustion Plant (Incineration) | |
| Environmental Precautions | Do not empty into drains. Avoid release to the environment. | |
| Waste Classification | While not explicitly listed, due to its hazards and the classification of its parent compound (Warfarin), it should be treated as a hazardous waste. Warfarin is often categorized as a P-listed or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and culminates in its removal by a certified hazardous waste contractor. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Contaminated laboratory consumables such as pipette tips, vials, gloves, and bench paper.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregate this compound waste at the point of generation. It should be kept separate from non-hazardous waste and other incompatible chemical waste streams. For instance, store it separately from acids and bases.
2. Containment:
-
Collect all solid and liquid this compound waste in a designated, leak-proof, and compatible hazardous waste container .
-
The container must have a securely fitting lid and be kept closed except when adding waste.
-
Ensure the container material is non-reactive with this compound.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" .
-
The label must include the full chemical name: "this compound" and its CAS number: 17834-03-6 .
-
Indicate the specific hazards using GHS pictograms for "Corrosion" and "Acute Toxicity (Harmful)".
-
List all constituents of the waste, including solvents and their approximate percentages.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .
-
The SAA should be in a well-ventilated, secure area, away from general laboratory traffic.
-
Ensure secondary containment, such as a spill tray, is in place.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic P-listed wastes, the limit is one quart for liquids or one kilogram for solids.
5. Spill and Decontamination Procedures:
-
In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the material into the designated hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain and collect the waste. Place the used absorbent material into the hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent and collect all cleanup materials as hazardous waste.
6. Final Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash .
-
The recommended final disposal method is incineration at an industrial combustion plant .
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the logical flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions required.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Hydroxywarfarin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 7-Hydroxywarfarin, a metabolite of Warfarin. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment. By implementing these procedural steps, you can minimize exposure risks and manage waste in compliance with safety regulations.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a substance classified as harmful if swallowed and causing serious eye damage, a stringent PPE protocol is mandatory.[1] The following table summarizes the required PPE and other essential safety information.
| Category | Requirement | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 certified, providing full coverage | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Nitrile or neoprene gloves, powder-free. Inner glove tucked under the lab coat cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Body Protection | Disposable Lab Coat or Gown | Solid-front, long-sleeved with tight-fitting cuffs | Protects against contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Engineering Controls | Certified Chemical Fume Hood | With a face velocity of 80-120 feet per minute | Minimizes inhalation exposure by containing airborne particles. |
| Hygiene Practices | Hand Washing | Immediately after handling and before leaving the laboratory | Removes any potential residual contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for handling this compound, from receiving to waste disposal.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow your institution's hazardous material spill protocol.
-
1.2. Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (GHS05 for corrosion and GHS07 for harmful), and date of receipt.[1]
-
1.3. Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be maintained at -20°C.[2]
Preparation of a Stock Solution (Example Protocol)
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
2.1. Pre-Weighing Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, vials with caps, and the appropriate solvent.
-
-
2.2. Weighing the Compound:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
2.3. Dissolving the Compound:
-
Carefully transfer the weighed powder into a labeled vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent to the vial.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
2.4. Post-Handling:
-
Wipe down the spatula and any other reusable equipment with a cloth dampened with a suitable solvent (e.g., 70% ethanol).
-
Dispose of all single-use items (weigh paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order (outer gloves, gown, inner gloves) and dispose of it in the hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
3.1. Small Spills (inside a fume hood):
-
Contain the spill with absorbent pads.
-
Gently wipe the area from the outside in, using fresh pads for each wipe.
-
Place all used absorbent materials into a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
3.2. Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Restrict access to the spill area.
-
If the substance is volatile or has created a significant amount of dust, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Only trained personnel with appropriate respiratory protection should clean up large spills.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, weigh boats, gloves, lab coats).
-
Spill cleanup materials.
-
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Liquid Waste: Collect in a designated, sealed, and shatter-proof container. The container must be compatible with the solvent used and clearly labeled as hazardous waste.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.
-
-
Final Disposal:
-
All this compound waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
The primary method of disposal for this type of waste is typically incineration at a permitted hazardous waste facility.[3]
-
Visual Workflow for Handling this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: A flowchart outlining the safe handling procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
